Product packaging for Ertiprotafib(Cat. No.:CAS No. 251303-04-5)

Ertiprotafib

Cat. No.: B1671058
CAS No.: 251303-04-5
M. Wt: 559.5 g/mol
InChI Key: FONCZICQWCUXEB-RUZDIDTESA-N
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Description

Ertiprotafib is a well-characterized small molecule that inhibits Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways . By inhibiting PTP1B, this compound enhances insulin receptor phosphorylation and sensitization, making it a valuable tool for studying insulin resistance, type 2 diabetes, and obesity . Research indicates its mechanism of action is complex; it also acts as a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha and gamma, contributing to improved glycemic control and lipid metabolism in experimental models . Studies using biomolecular NMR spectroscopy have revealed that this compound inhibits PTP1B by inducing its aggregation in a concentration-dependent manner . This compound reached Phase II clinical trials for type 2 diabetes, providing a rich background of in vivo data for researchers . It is offered for research purposes to investigate metabolic disease pathways, kinase/phosphatase regulation, and the challenges of drug development for phosphatase targets. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27BrO3S B1671058 Ertiprotafib CAS No. 251303-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179814
Record name Ertiprotafib
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Molecular Weight

559.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251303-04-5
Record name Ertiprotafib [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ertiprotafib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERTIPROTAFIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ertiprotafib's Novel Mechanism of Action on Protein Tyrosine Phosphatase 1B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which Ertiprotafib, a discontinued clinical trial candidate for type 2 diabetes, interacts with and inhibits Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases.[1][2][3] While initially developed as a PTP1B inhibitor, this compound's unique mode of action, which involves inducing protein aggregation, offers critical insights for future drug development targeting this enzyme.[4][5]

Core Mechanism: Non-Competitive Inhibition and Protein Aggregation

Contrary to the typical mechanism of competitive or allosteric inhibitors that bind to specific sites and stabilize the target protein, this compound exhibits a novel inhibitory mechanism characterized by non-specific binding to the catalytic domain of PTP1B, which leads to its aggregation.[1] This aggregation-based inhibition is a crucial finding, as it explains the previously observed, and unusual, decrease in PTP1B's melting temperature in the presence of the compound.[4][5]

At lower concentrations (< 0.4 μM), this compound acts as a non-competitive inhibitor, decreasing the maximum reaction rate (Vmax) without significantly altering the Michaelis constant (Km).[1] However, at higher concentrations, it transitions to a mixed inhibition profile.[1] This dose-dependent effect is directly linked to its ability to induce the oligomerization and subsequent aggregation of PTP1B.[4] This unique mechanism of action was elucidated through a series of biophysical and biochemical assays, which are detailed in this guide.

Quantitative Analysis of PTP1B Inhibition

The inhibitory effects of this compound on PTP1B have been quantified using Michaelis-Menten kinetics. The following tables summarize the kinetic parameters for two different constructs of PTP1B: the catalytic domain alone (PTP1B¹⁻³⁰¹) and a longer construct that includes the intrinsically disordered C-terminal tail (PTP1B¹⁻³⁹³).[1] The data demonstrates a concentration-dependent decrease in both Vmax and Km at higher this compound concentrations, indicative of a mixed-mode of inhibition.

Table 1: Michaelis-Menten Kinetic Parameters for PTP1B¹⁻³⁰¹ Inhibition by this compound [1]

This compound (μM)Vmax (μM/min)Km (mM)
00.045 ± 0.0012.5 ± 0.2
0.160.032 ± 0.0012.4 ± 0.3
0.40.021 ± 0.0012.1 ± 0.2
0.80.015 ± 0.0011.4 ± 0.2
1.20.010 ± 0.0011.1 ± 0.1

Table 2: Michaelis-Menten Kinetic Parameters for PTP1B¹⁻³⁹³ Inhibition by this compound [1]

This compound (μM)Vmax (μM/min)Km (mM)
00.046 ± 0.0012.6 ± 0.2
0.160.033 ± 0.0012.5 ± 0.3
0.40.022 ± 0.0012.2 ± 0.2
0.80.016 ± 0.0011.5 ± 0.2
1.20.011 ± 0.0011.2 ± 0.1

The IC50 value for this compound's inhibition of PTP1B has been reported to be in the range of 1.6 to 29 µM, depending on the specific assay conditions.[2]

Signaling Pathway Context

PTP1B is a critical negative regulator in the insulin signaling cascade. By dephosphorylating the activated insulin receptor (IR) and its substrate (IRS), PTP1B attenuates the downstream signaling that leads to glucose uptake and utilization.[2][6] Inhibition of PTP1B is therefore a strategy to enhance insulin sensitivity. The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the inhibitory effect of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K PI3K IRS->PI3K Activates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates This compound This compound This compound->PTP1B Inhibits by Aggregation AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation Glucose Glucose Uptake GLUT4->Glucose

Insulin signaling pathway and PTP1B inhibition.

In addition to its effects on PTP1B, this compound has also been shown to act as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which may contribute to its effects on lipid metabolism.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound on PTP1B.

PTP1B Activity Assay (pNPP Assay)

This assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) into the chromogenic product p-nitrophenol.

Protocol:

  • The activities of PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ were assessed in an assay buffer composed of 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA.[1]

  • Varying concentrations of pNPP (0 to 6 mM final concentration) were used as the substrate.[1]

  • Increasing concentrations of this compound (0 µM, 0.16 µM, 0.4 µM, 0.8 µM, and 1.2 µM) were included in the reaction mixtures. A stock solution of this compound (25 mM) was prepared in 100% DMSO.[1]

  • The enzymes were incubated with the substrate and this compound at 30°C for 30 minutes.[1]

  • The reaction was terminated by the addition of 1 M NaOH.[1]

  • The absorbance of the resulting p-nitrophenol was measured at 405 nm using a plate reader.[1]

  • Michaelis-Menten kinetics (Vmax and Km) were determined by plotting the reaction velocity against the substrate concentration. Lineweaver-Burk plots were used to visualize the mode of inhibition.[4]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PTP1B PTP1B Enzyme (PTP1B¹⁻³⁰¹ or PTP1B¹⁻³⁹³) Incubate Incubate at 30°C for 30 min PTP1B->Incubate pNPP pNPP Substrate (0-6 mM) pNPP->Incubate This compound This compound (0-1.2 µM) This compound->Incubate Buffer Assay Buffer Buffer->Incubate Stop Stop Reaction (add 1M NaOH) Incubate->Stop Read Measure Absorbance at 405 nm Stop->Read Plot Plot Kinetics (Michaelis-Menten, Lineweaver-Burk) Read->Plot

Workflow for the pNPP-based PTP1B activity assay.
Biomolecular NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was employed to investigate the binding interaction between this compound and PTP1B at an atomic level.

Protocol:

  • 2D [¹H,¹⁵N]-TROSY spectra of ¹⁵N-labeled PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ were acquired in the absence and presence of this compound.[4]

  • This compound was titrated into the PTP1B samples at various molar equivalents (e.g., 10 and 15 molar equivalents).[4][9]

  • Changes in the chemical shifts and intensities of the peaks corresponding to the backbone amide protons and nitrogens of PTP1B were monitored.[4]

  • Significant peak broadening and disappearance, rather than specific chemical shift perturbations, were observed, indicating a non-specific binding event leading to protein aggregation.[4][9]

Dynamic Light Scattering (DLS)

DLS was used to measure the hydrodynamic radius (RH) of PTP1B in the presence of increasing concentrations of this compound, providing direct evidence of oligomerization and aggregation.

Protocol:

  • The hydrodynamic radii of PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ were measured in the absence of this compound.[4]

  • Increasing concentrations of this compound were added to the PTP1B samples.[4]

  • The change in the hydrodynamic radius was monitored as a function of this compound concentration.[4]

  • A significant increase in the hydrodynamic radius at higher this compound concentrations confirmed the formation of PTP1B aggregates.[4]

Differential Scanning Fluorimetry (DSF)

DSF was utilized to assess the thermal stability of PTP1B upon binding to this compound by measuring the protein's melting temperature (Tm).

Protocol:

  • The melting temperature of PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ was measured in the absence of the inhibitor.[4]

  • The melting temperature was then determined in the presence of increasing concentrations of this compound.[4]

  • A decrease in the melting temperature was observed with increasing this compound concentrations, indicating that the compound destabilizes the PTP1B protein, which is consistent with an aggregation-inducing mechanism.[4][5]

Conclusion

The investigation into the mechanism of action of this compound on PTP1B has revealed a novel mode of inhibition driven by non-specific binding and subsequent protein aggregation. This is in contrast to the more common mechanisms of competitive or allosteric inhibition. While this compound's clinical development was discontinued due to insufficient efficacy and adverse effects, the detailed understanding of its interaction with PTP1B provides valuable lessons for the design of future PTP1B inhibitors.[1][5] Specifically, the destabilizing and aggregating effects of compounds should be carefully evaluated during the drug discovery process. The experimental protocols and findings detailed in this guide serve as a comprehensive resource for researchers in the field of metabolic drug discovery and protein-small molecule interactions.

References

The Discovery and Development of Ertiprotafib: A Multifaceted Approach to Insulin Sensitization

Author: BenchChem Technical Support Team. Date: November 2025

Ertiprotafib emerged as a promising therapeutic candidate for type 2 diabetes, embarking on a development journey that ultimately led to its discontinuation in Phase II clinical trials. This technical guide delves into the discovery, multifaceted mechanism of action, and developmental history of this compound, providing an in-depth analysis for researchers, scientists, and drug development professionals. The compound's unique interaction with its primary target and its engagement with multiple signaling pathways offer valuable insights into the complexities of drug development for metabolic diseases.

Discovery and Rationale

This compound was developed as a novel insulin sensitizer for the treatment of type 2 diabetes. The primary therapeutic rationale was the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1][2] By inhibiting PTP1B, this compound was expected to prevent the dephosphorylation of the insulin receptor, thereby enhancing insulin sensitivity and lowering blood glucose levels.[3] Preclinical studies in insulin-resistant rodent models demonstrated that this compound could normalize plasma glucose and insulin levels, supporting its progression into clinical development.[3][4]

A Complex Mechanism of Action: Beyond PTP1B Inhibition

Further investigations revealed that this compound's biological activity was not limited to PTP1B inhibition. The compound was found to be a multi-target agent, engaging with other key pathways involved in glucose and lipid metabolism, as well as inflammation. This complex pharmacology likely contributed to both its therapeutic potential and its ultimate clinical challenges. The complete mechanism of action is thought to involve a combination of PTP1B inhibition, dual agonism of Peroxisome Proliferator-Activated Receptors (PPAR) alpha and gamma, and inhibition of IkappaB kinase beta (IKKβ).[3][5]

Quantitative Profile of this compound's Molecular Targets

The following table summarizes the in vitro activity of this compound against its identified molecular targets.

TargetParameterValueReference(s)
Protein Tyrosine Phosphatase 1B (PTP1B)IC501.6 - 29 μM[6][7]
IkappaB kinase beta (IKKβ)IC50400 nM[4][6]
Peroxisome Proliferator-Activated Receptor alpha (PPARα)EC50~1 μM[6]
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)EC50~1 μM[6]

Elucidating the Atypical Inhibition of PTP1B

A pivotal discovery in the development of this compound was the elucidation of its unconventional mechanism of PTP1B inhibition. Contrary to initial assumptions of competitive, active-site binding, studies employing biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Fluorimetry (DSF) revealed a non-competitive mode of action.[8][9]

This compound was found to induce the aggregation of PTP1B in a concentration-dependent manner.[8][10] This aggregation-based inhibition is a departure from the typical lock-and-key model of enzyme inhibition and provided a molecular explanation for some of the compound's observed effects, including the reduction in the melting temperature of PTP1B in DSF assays.[8][10]

Experimental Protocols for Mechanistic Studies

Differential Scanning Fluorimetry (DSF) Protocol (General Methodology):

DSF experiments to assess the thermal stability of PTP1B in the presence of this compound would have been conducted as follows:

  • Sample Preparation: A solution containing purified PTP1B enzyme, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound or a vehicle control is prepared in a suitable buffer.

  • Thermal Denaturation: The samples are placed in a real-time PCR instrument and subjected to a gradual temperature increase.

  • Fluorescence Monitoring: As the protein unfolds, the hydrophobic core becomes exposed, allowing the fluorescent dye to bind and increase its fluorescence. This change in fluorescence is monitored in real-time.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by plotting the fluorescence intensity against temperature and fitting the data to a Boltzmann equation. A decrease in Tm in the presence of this compound would indicate destabilization of the protein, consistent with the aggregation-induced mechanism.[11][12]

Biomolecular NMR Spectroscopy Protocol (General Methodology):

To characterize the interaction between this compound and PTP1B at an atomic level, 2D [¹H,¹⁵N]-TROSY (Transverse Relaxation Optimized Spectroscopy) NMR experiments would have been performed:

  • Sample Preparation: A solution of ¹⁵N-labeled PTP1B is prepared in a suitable NMR buffer.

  • NMR Data Acquisition: A baseline 2D [¹H,¹⁵N]-TROSY spectrum of the protein is acquired. This spectrum provides a unique signal for each backbone amide proton and nitrogen pair, representing the folded state of the protein.

  • Titration with this compound: Increasing molar equivalents of this compound are titrated into the PTP1B sample, and a 2D spectrum is acquired at each concentration.

  • Spectral Analysis: Changes in the NMR spectrum upon addition of this compound are analyzed. A disappearance of peaks from the structured regions of the protein would indicate that this compound induces aggregation of PTP1B.[13][14]

Signaling Pathways Modulated by this compound

This compound's multi-target profile results in the modulation of at least three distinct signaling pathways, as depicted in the following diagrams.

graph PTP1B_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insulin_Receptor [label="Insulin Receptor", fillcolor="#FBBC05"]; IRS [label="IRS", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Insulin -> Insulin_Receptor [label="binds"]; Insulin_Receptor -> IRS [label="phosphorylates"]; IRS -> PI3K [label="activates"]; PI3K -> AKT [label="activates"]; AKT -> GLUT4 [label="promotes"]; GLUT4 -> Glucose_Uptake; PTP1B -> Insulin_Receptor [label="dephosphorylates", color="#EA4335", fontcolor="#EA4335"]; this compound -> PTP1B [label="induces aggregation", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

Figure 1: this compound's effect on the PTP1B-mediated insulin signaling pathway.

graph PPAR_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PPAR [label="PPARα / PPARγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#FBBC05"]; PPAR_RXR [label="PPAR-RXR\nHeterodimer", fillcolor="#F1F3F4"]; PPRE [label="PPRE", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Transcription [label="Target Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolic_Effects [label="Improved Glucose Homeostasis\n& Reduced Triglycerides", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> PPAR [label="activates"]; PPAR -> PPAR_RXR; RXR -> PPAR_RXR; PPAR_RXR -> PPRE [label="binds"]; PPRE -> Gene_Transcription; Gene_Transcription -> Metabolic_Effects; }

Figure 2: this compound's activation of the PPAR signaling pathway.

graph IKK_NFkB_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Proinflammatory_Stimuli [label="Pro-inflammatory\nStimuli", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK_complex [label="IKK Complex", fillcolor="#FBBC05"]; IKK_beta [label="IKKβ", fillcolor="#FBBC05"]; IkB [label="IκB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkB_NFkB [label="IκB-NF-κB\n(Inactive)", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF"]; Transcription [label="Inflammatory Gene\nTranscription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Proinflammatory_Stimuli -> IKK_complex [label="activates"]; IKK_complex -> IKK_beta; IKK_beta -> IkB [label="phosphorylates"]; IkB -> IkB_NFkB [style=invis]; NFkB -> IkB_NFkB [style=invis]; IkB_NFkB -> NFkB [label="releases"]; NFkB -> Nucleus [label="translocates to"]; Nucleus -> Transcription; this compound -> IKK_beta [label="inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

Figure 3: this compound's inhibition of the IKKβ-mediated NF-κB signaling pathway.

Preclinical Efficacy

In preclinical studies, this compound demonstrated significant efficacy in animal models of insulin resistance and type 2 diabetes. For instance, in leptin-deficient ob/ob mice, a model of obesity and hyperglycemia, daily administration of this compound at 25 mg/kg for four days resulted in the normalization of fasting blood glucose levels and a significant reduction in insulin levels.[7] These promising preclinical findings provided a strong basis for advancing this compound into human clinical trials.

Clinical Development and Discontinuation

Conclusion

The story of this compound's discovery and development is a compelling case study in modern drug discovery. It highlights the evolution of our understanding of a drug candidate's mechanism of action, from a single-target hypothesis to the realization of a complex, multi-target engagement. The discovery of its unique, aggregation-based inhibition of PTP1B underscores the importance of detailed mechanistic studies. While this compound did not achieve clinical success, the knowledge gained from its development journey provides valuable lessons for the design and development of future therapies for type 2 diabetes and other metabolic disorders. The intricate interplay of its effects on PTP1B, PPARs, and IKKβ serves as a reminder of the challenges and opportunities inherent in targeting complex, interconnected signaling networks.

References

A Technical Guide to Non-Competitive Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including the insulin and leptin pathways.[1][2] Its role in dephosphorylating the insulin receptor and its substrates, as well as the Janus kinase 2 (JAK2) in the leptin pathway, makes it a highly validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[3][4] Furthermore, dysregulation of PTP1B has been implicated in various cancers.[3] Traditional drug discovery efforts have focused on competitive inhibitors that target the active site of PTP1B. However, the highly conserved and charged nature of the active site among protein tyrosine phosphatases presents significant challenges in achieving inhibitor selectivity and cell permeability.[5][6]

This technical guide focuses on a promising alternative: the non-competitive inhibition of PTP1B. Non-competitive inhibitors, often acting through allosteric mechanisms, bind to sites distinct from the catalytic pocket.[5] This mode of inhibition offers the potential for greater selectivity and improved pharmacological properties. This document provides an in-depth overview of non-competitive PTP1B inhibitors, including quantitative data on their efficacy, detailed experimental protocols for their characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Non-Competitive Inhibition of PTP1B

Non-competitive inhibitors of PTP1B typically bind to allosteric sites on the enzyme, which are locations other than the active site. This binding event induces a conformational change in the enzyme's structure, which in turn prevents the catalytic machinery from functioning optimally, even when the substrate is bound.[5] A well-characterized allosteric site is located approximately 20 Å from the catalytic site, at the interface of the α3, α6, and α7 helices.[3][5] Binding of an inhibitor to this site can block the mobility of the catalytically essential WPD loop, preventing it from closing over the active site to facilitate catalysis.[5]

Another notable mechanism of non-competitive inhibition involves the intrinsically disordered C-terminal region of PTP1B.[7] Trodusquemine (MSI-1436), a well-studied non-competitive inhibitor, has been shown to bind to this C-terminal segment, as well as to a second site near the catalytic domain, leading to a cooperative inhibition that locks the enzyme in an inactive state.[7] This unique mechanism, targeting a less conserved region, provides a basis for achieving high selectivity for PTP1B over other phosphatases.[8]

Quantitative Data on Non-Competitive PTP1B Inhibitors

The following table summarizes the quantitative data for a selection of non-competitive inhibitors of PTP1B. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters for evaluating the potency of these compounds. Lower values indicate higher potency.

InhibitorType of InhibitionIC50 (µM)Ki (µM)Notes
Trodusquemine (MSI-1436)Non-competitive/Allosteric1.0-Highly selective for PTP1B over TCPTP (IC50: 224 µM). Binds to the C-terminal region.[3][8]
DPM-1001Non-competitive/Allosteric0.1-An orally bioavailable analog of Trodusquemine.[2][3]
AmentoflavoneNon-competitive7.3 ± 0.55.2Isolated from Selaginella tamariscina.[9]
Chlorogenic acidNon-competitive11.1-Found in Artemisia princeps.[10]
meso-Dihydroguaiaretic acidNon-competitive19.6 ± 0.3-Isolated from Myristica fragrans.[9]
OtobaphenolNon-competitive48.9 ± 0.5-Isolated from Myristica fragrans.[9]
ErtiprotafibNon-competitive>20-Initially thought to be an active site inhibitor, but later shown to induce PTP1B aggregation.[11]
MD2Non-competitive3.11 ± 0.10-An arylbenzofuran derivative.[12]
GlucoerucinNon-competitive6.07 ± 0.696.29
GluconasturtiinNon-competitive7.65 ± 0.457.02

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of non-competitive PTP1B inhibitors.

PTP1B Enzyme Kinetics Assay (using pNPP)

This assay is a common method to determine the kinetic parameters of PTP1B inhibition. It utilizes the chromogenic substrate para-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces para-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm.[13][14][15]

Materials:

  • Human recombinant PTP1B enzyme

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (or citrate), pH 7.0, 50 mM NaCl, 1 mM EDTA[13]

  • Substrate Stock Solution: para-nitrophenyl phosphate (pNPP) in assay buffer

  • Inhibitor Stock Solution: Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution: 5 M NaOH[13]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Dilute the PTP1B enzyme to the desired final concentration (e.g., 20–75 nM) in the assay buffer.[13]

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Setup: In a 96-well plate, add the following to each well in the specified order:

    • Assay Buffer

    • Inhibitor solution (or solvent for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPP substrate solution to each well to start the reaction. The final volume should be consistent in all wells (e.g., 200 µL).[13]

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution (e.g., 40 µL of 5 M NaOH) to each well.[13]

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition (competitive, non-competitive, or mixed), perform the assay with varying concentrations of both the substrate and the inhibitor. Generate Lineweaver-Burk or Dixon plots. For a non-competitive inhibitor, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to study the real-time binding kinetics and affinity between a ligand (e.g., PTP1B) and an analyte (e.g., inhibitor).[16][17]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Purified PTP1B protein

  • Inhibitor solutions at various concentrations

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified PTP1B protein over the activated surface to allow for covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the PTP1B protein to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of the inhibitor in the running buffer.

    • Inject the inhibitor solutions over both the PTP1B-immobilized and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time as a change in resonance units (RU).

  • Dissociation:

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the PTP1B.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound inhibitor and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based PTP1B Inhibition Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context. This protocol describes a general method using cells that overexpress a PTP1B substrate, such as the insulin receptor.

Materials:

  • Cell line overexpressing a PTP1B substrate (e.g., CHO-IR cells)

  • Cell culture medium and supplements

  • Test inhibitor

  • Stimulating agent (e.g., insulin)

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • Antibodies: anti-phosphotyrosine antibody, anti-insulin receptor antibody, and appropriate secondary antibodies

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to a suitable confluency in multi-well plates.

    • Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.

  • Stimulation:

    • Stimulate the cells with the appropriate agonist (e.g., insulin) for a short period to induce phosphorylation of the PTP1B substrate.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody against the phosphorylated substrate (e.g., anti-phosphotyrosine).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities of the phosphorylated substrate.

    • Normalize the phosphorylation signal to the total amount of the substrate protein (determined by re-probing the membrane with an antibody against the total protein).

    • Determine the effect of the inhibitor on the phosphorylation status of the PTP1B substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving PTP1B and a typical experimental workflow for inhibitor characterization.

PTP1B in the Insulin Signaling Pathway

Insulin_Signaling receptor receptor substrate substrate kinase kinase phosphatase phosphatase downstream downstream inhibitor inhibitor Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor Non-competitive Inhibitor Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B in the Leptin Signaling Pathway

Leptin_Signaling receptor receptor kinase kinase phosphatase phosphatase transcription_factor transcription_factor downstream downstream inhibitor inhibitor Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor binds JAK2 JAK2 Leptin_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression Inhibitor Non-competitive Inhibitor Inhibitor->PTP1B inhibits

Caption: PTP1B acts as a negative regulator in the leptin signaling pathway.

Experimental Workflow for PTP1B Inhibitor Characterization

Experimental_Workflow start Compound Library screening High-Throughput Screening (e.g., pNPP Assay) start->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response kinetics Enzyme Kinetics (Determine Mode of Inhibition) dose_response->kinetics binding Binding Assays (e.g., SPR for KD) kinetics->binding cell_based Cell-Based Assays (Target Engagement & Efficacy) binding->cell_based lead_opt Lead Optimization cell_based->lead_opt

Caption: A typical workflow for identifying and characterizing PTP1B inhibitors.

Conclusion

The development of non-competitive inhibitors of PTP1B represents a highly promising strategy for the treatment of type 2 diabetes, obesity, and cancer. By targeting allosteric sites, these inhibitors can achieve greater selectivity and overcome the limitations associated with active site-directed inhibitors. This technical guide provides a comprehensive overview of the current landscape of non-competitive PTP1B inhibitors, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their characterization. The provided signaling pathway and workflow diagrams offer a visual framework for understanding the biological context and the drug discovery process. It is anticipated that continued research in this area will lead to the development of novel and effective therapeutics targeting PTP1B.

References

Ertiprotafib: A Multifaceted Regulator Beyond PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Ertiprotafib, initially developed as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) for the management of type 2 diabetes, has demonstrated a broader pharmacological profile than first anticipated. While its engagement with PTP1B is now understood to be atypical, inducing protein aggregation rather than classical competitive or non-competitive inhibition, further investigations have revealed its activity at other key metabolic and inflammatory regulators. This technical guide provides an in-depth analysis of this compound's molecular targets beyond PTP1B, focusing on its dual agonism of Peroxisome Proliferator-Activated Receptors (PPARs) alpha and gamma, and its potent inhibition of IkappaB Kinase beta (IKKβ). We present available quantitative data, detailed experimental methodologies for assessing activity at these targets, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The pursuit of effective therapeutics for type 2 diabetes and associated metabolic disorders has led to the exploration of numerous molecular targets. PTP1B has long been considered a promising target due to its role as a negative regulator of insulin and leptin signaling. This compound emerged from these efforts and progressed to Phase II clinical trials.[1] However, its development was discontinued due to a modest clinical efficacy and dose-limiting side effects.[2] Subsequent research has provided a more nuanced understanding of its mechanism of action, revealing a complex interaction with PTP1B that leads to enzyme aggregation.[2][3]

Crucially, studies have also identified that this compound's biological effects are not solely attributable to its interaction with PTP1B. It has been characterized as a dual agonist of PPAR alpha and PPAR gamma, and a potent inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway.[1][4] These off-target activities likely contribute to its observed hypoglycemic, anti-lipidemic, and anti-inflammatory properties.[4] This whitepaper consolidates the current knowledge of these non-PTP1B targets of this compound, providing a technical resource for the scientific community.

Quantitative Analysis of this compound's Molecular Targets

The following tables summarize the available quantitative data for this compound's activity on its known molecular targets.

Table 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound

ParameterValueCommentsReference
Inhibition TypeNon-competitiveInduces protein aggregation[3]
IC50>20 μMInconsistent with active site inhibition[4]

Table 2: Inhibition of IkappaB Kinase beta (IKKβ) by this compound

ParameterValueCommentsReference
IC50400 nMPotent inhibition[3]

Table 3: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism by this compound

TargetParameterValueCommentsReference
PPAR alphaEC50Not explicitly reportedCharacterized as a dual agonist[4]
PPAR gammaEC50Not explicitly reportedCharacterized as a dual agonist[4]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound's activity at its various targets.

PTP1B Inhibition Assay (Enzymatic Activity)

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of PTP1B.

Methodology:

  • Protein Expression and Purification: Recombinant human PTP1B (e.g., catalytic domain, residues 1-301) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

  • Enzyme Activity Assay:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

    • PTP1B enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period at room temperature.

    • The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic substrate, such as p-nitrophenyl phosphate (pNPP).

    • The rate of substrate hydrolysis is monitored by measuring the absorbance (at 405 nm for pNPP) or fluorescence over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The percentage of inhibition is determined for each this compound concentration relative to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal model.

IkappaB Kinase beta (IKKβ) Inhibition Assay (Kinase Activity)

Objective: To quantify the inhibitory potential of this compound against IKKβ kinase activity.

Methodology:

  • Reagents: Recombinant human IKKβ, a specific peptide substrate (e.g., a peptide derived from IκBα), and ATP are required.

  • Kinase Reaction:

    • The assay is conducted in a kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • IKKβ is incubated with different concentrations of this compound.

    • The kinase reaction is started by adding the peptide substrate and ATP (often radiolabeled with 32P or 33P, or in a format compatible with non-radioactive detection methods like ADP-Glo™).

    • The reaction is allowed to proceed for a specific time at 30°C and then terminated.

  • Detection of Substrate Phosphorylation:

    • Radiometric Assay: The phosphorylated substrate is separated from unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing) and the incorporated radioactivity is quantified using a scintillation counter.

    • Non-Radioactive Assay (e.g., ADP-Glo™): The amount of ADP produced, which is directly proportional to kinase activity, is measured using a luciferase-based assay system.

  • Data Analysis: Kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

PPAR Alpha and Gamma Activation Assays (Cell-Based Reporter Gene Assay)

Objective: To assess the ability of this compound to activate PPAR alpha and PPAR gamma.

Methodology:

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., HEK293T or CV-1) is used.

    • Cells are transiently co-transfected with two plasmids:

      • An expression vector encoding the full-length human PPAR alpha or PPAR gamma protein.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the PPAR response element (PPRE).

    • A third plasmid expressing a constitutively active reporter (e.g., β-galactosidase) can be included for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, cells are treated with various concentrations of this compound, a known PPAR agonist (positive control, e.g., rosiglitazone for PPAR gamma, WY-14643 for PPAR alpha), or vehicle (negative control).

    • Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay:

    • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

    • β-galactosidase activity is also measured for normalization.

  • Data Analysis: The normalized luciferase activity is plotted against the logarithm of this compound concentration. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated using a non-linear regression model.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

ertiprotafib_signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_ppar PPAR Signaling Pathway IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes PPARα/γ PPARα/γ PPRE PPRE PPARα/γ->PPRE RXR RXR RXR->PPRE Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Regulates This compound This compound This compound->IKK Complex Inhibits This compound->PPARα/γ Activates

Caption: this compound's multifaceted signaling interactions.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

ppar_assay_workflow cluster_workflow PPAR Activation Reporter Assay Workflow start Start transfect Co-transfect cells with PPA-R expression vector and PPRE-luciferase reporter start->transfect treat Treat cells with this compound, positive control, or vehicle transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure normalize Normalize to control (e.g., β-gal) measure->normalize analyze Analyze data and calculate EC50 normalize->analyze end End analyze->end

Caption: Workflow for PPAR activation reporter assay.

ikkb_assay_workflow cluster_workflow IKKβ Inhibition Kinase Assay Workflow start Start prepare Prepare reaction mix with IKKβ and this compound start->prepare initiate Initiate reaction with substrate and ATP prepare->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate reaction incubate->terminate detect Detect substrate phosphorylation (e.g., radiometric or luminescence) terminate->detect analyze Analyze data and calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for IKKβ inhibition kinase assay.

Discussion and Future Directions

The characterization of this compound's activity beyond PTP1B provides crucial insights into its complex pharmacology. Its potent inhibition of IKKβ suggests a strong anti-inflammatory potential, as the NF-κB pathway is a central mediator of inflammation.[5] This action, coupled with its dual agonism of PPAR alpha and gamma, which are key regulators of lipid and glucose metabolism, positions this compound as a multi-target agent.[4]

The atypical, aggregation-inducing interaction with PTP1B may explain the observed dose-limiting side effects and modest efficacy in clinical trials.[2] This highlights the importance of detailed mechanistic studies early in the drug development process.

Future research should focus on several key areas:

  • Quantitative PPAR Activity: Determining the precise EC50 values for this compound on PPAR alpha and gamma is essential for a complete understanding of its pharmacological profile.

  • Selectivity Profiling: A comprehensive kinase and receptor screening panel would help to identify any additional off-target activities of this compound, further clarifying its mechanism of action and potential for side effects.

  • Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of this compound could lead to the development of analogs with improved selectivity and a more favorable mechanism of action at its desired targets, potentially separating the beneficial anti-inflammatory and metabolic effects from the problematic PTP1B aggregation.

Conclusion

This compound serves as an important case study in drug development, demonstrating that a compound's biological activity can be far more complex than initially designed. While its journey as a PTP1B inhibitor was halted, the elucidation of its effects on PPARs and IKKβ opens new avenues for research. The detailed methodologies and pathway analyses presented in this whitepaper provide a foundation for further investigation into the multifaceted pharmacology of this compound and the development of next-generation therapeutics targeting these critical metabolic and inflammatory pathways.

References

Ertiprotafib's Inhibition of IkappaB Kinase Beta: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertiprotafib, a compound initially developed as a protein tyrosine phosphatase 1B (PTP1B) inhibitor for the treatment of type 2 diabetes, has demonstrated potent inhibitory activity against IkappaB kinase beta (IKK-beta)[1]. This off-target activity is of significant interest to the scientific community due to the central role of IKK-beta in the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. This technical guide provides an in-depth analysis of the inhibition of IKK-beta by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of this compound against IKK-beta has been quantified, providing a clear measure of its efficacy in vitro.

CompoundTargetParameterValue (nM)Reference
This compoundIkappaB kinase beta (IKK-beta)IC50400[1]

Table 1: Inhibitory Activity of this compound against IKK-beta. The half-maximal inhibitory concentration (IC50) value indicates the concentration of this compound required to inhibit 50% of IKK-beta activity in a cell-free assay.

Signaling Pathway

The canonical NF-κB signaling pathway is a well-elucidated cascade that is initiated by various stimuli, including inflammatory cytokines like TNF-α and IL-1. IKK-beta plays a pivotal role in this pathway by phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. Phosphorylation of IκBα marks it for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and immunity. This compound exerts its inhibitory effect by directly targeting IKK-beta, thereby preventing the phosphorylation of IκBα and blocking the downstream activation of NF-κB.

IKK_beta_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex (IKK-α, IKK-β, NEMO) Stimuli->IKK_complex Activates IKK_beta IKK-β (Active) IKK_complex->IKK_beta IκBα IκBα IKK_beta->IκBα Phosphorylates This compound This compound This compound->IKK_beta Inhibits NFκB NF-κB IκBα->NFκB Inhibits IκBα_P p-IκBα Ubiquitination Ubiquitination IκBα_P->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->IκBα_P Degrades NFκB_nucleus NF-κB (Nuclear Translocation) Proteasome->NFκB_nucleus Releases Gene_expression Target Gene Expression (Inflammation, Immunity) NFκB_nucleus->Gene_expression Activates

Figure 1: IKK-beta Signaling Pathway and this compound Inhibition. This diagram illustrates the canonical NF-κB signaling cascade and highlights the inhibitory action of this compound on IKK-beta.

Experimental Protocols

The determination of this compound's IC50 value against IKK-beta was likely performed using a biochemical kinase assay. While the specific protocol from the original publication is not detailed here, a representative methodology based on established kinase assay principles is provided below.

Objective: To determine the in vitro inhibitory effect of this compound on the kinase activity of IKK-beta.

Materials:

  • Recombinant human IKK-beta enzyme

  • IKK-beta substrate (e.g., a peptide containing the IκBα phosphorylation site, such as GST-IκBα)

  • Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or unlabeled for detection via other methods

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., phosphoric acid or EDTA)

  • 96-well filter plates or other suitable assay plates

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • Prepare a solution of recombinant IKK-beta in the kinase assay buffer.

    • Prepare a solution of the IKK-beta substrate and ATP (with a tracer amount of [γ-³²P]ATP if using radiometric detection) in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the IKK-beta enzyme solution to each well.

    • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the stop solution.

    • For Radiometric Assay:

      • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

      • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

      • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

    • For Non-Radiometric Assays (e.g., Luminescence/Fluorescence):

      • The assay may be designed to measure the amount of ATP remaining after the reaction (luminescence-based) or to detect the phosphorylated substrate using a specific antibody (fluorescence-based). Follow the specific instructions for the chosen detection kit.

  • Data Analysis:

    • Calculate the percentage of IKK-beta inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Serial dilution of this compound - IKK-β enzyme solution - Substrate/ATP mix start->prep_reagents kinase_reaction Perform Kinase Reaction: 1. Add IKK-β to plate 2. Add this compound/vehicle 3. Pre-incubate 4. Initiate with Substrate/ATP prep_reagents->kinase_reaction incubation Incubate at 30°C kinase_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection of Phosphorylation (e.g., Radiometric, Luminescence) stop_reaction->detection data_analysis Data Analysis: - Calculate % inhibition - Plot dose-response curve - Determine IC50 detection->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow for IKK-beta Inhibition Assay. This flowchart outlines the key steps involved in a typical in vitro kinase assay to determine the inhibitory potency of a compound like this compound.

Conclusion

This compound has been identified as a potent inhibitor of IKK-beta, a key kinase in the pro-inflammatory NF-κB signaling pathway. While originally developed for a different therapeutic target, its activity against IKK-beta warrants further investigation for potential applications in inflammatory and immune-related disorders. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of IKK-beta inhibition and the specific activity of this compound. Further studies are needed to elucidate the precise binding mode of this compound to IKK-beta and to evaluate its efficacy and selectivity in cellular and in vivo models of inflammation.

References

A Technical Guide to BMS-345541: A Potent and Selective Allosteric Inhibitor of IκB Kinase β (IKKβ)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response and a key regulator of cell survival, proliferation, and immunity. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer.[1] A pivotal regulator of the canonical NF-κB pathway is the IκB kinase (IKK) complex, with the IKKβ (also known as IKK2) subunit playing a critical role.[2][3] Consequently, IKKβ has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of BMS-345541, a potent, selective, and cell-permeable small molecule inhibitor of IKKβ. We will detail its mechanism of action, inhibitory activity, and the key experimental protocols used for its characterization, from biochemical assays to in vivo models.

Introduction to IKKβ and the Canonical NF-κB Pathway

The canonical NF-κB pathway is activated by a wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[2] In resting cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[1]

Upon stimulation, a signaling cascade leads to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[1] IKKβ is the dominant kinase responsible for the phosphorylation of IκBα at two critical serine residues (Ser32 and Ser36).[4][5] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB p65 subunit, allowing the p50/p65 dimer to translocate to the nucleus, bind to κB sites on DNA, and initiate the transcription of hundreds of target genes, including those encoding cytokines, chemokines, and anti-apoptotic proteins.[1]

Given its central role, selective inhibition of IKKβ offers a promising strategy to attenuate the inflammatory cascade and block aberrant cell survival signals in various pathological conditions.

IKKbeta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_NFkB cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, IL-1β, LPS) Receptor Receptor (TNFR, IL-1R, TLR) Stimuli->Receptor Binds UpstreamKinases Upstream Kinases (TAK1, MEKKs) Receptor->UpstreamKinases Activates IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) UpstreamKinases->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates (Ser32/36) BMS345541 BMS-345541 BMS345541->IKK_Complex Inhibits (Allosteric) NFkB_p50 p50 NFkB_p65 p65 IkB_p P-IκBα NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation NFkB_p65_nuc p65 NFkB_p50->NFkB_p65_nuc Translocation NFkB_p65->NFkB_p50_nuc Translocation NFkB_p65->NFkB_p65_nuc Translocation Proteasome 26S Proteasome Proteasome->NFkB_p50 Releases Proteasome->NFkB_p65 Releases IkB_ub Ub-P-IκBα IkB_p->IkB_ub Ubiquitination IkB_ub->Proteasome Degradation DNA κB DNA Site NFkB_p50_nuc->DNA Binds NFkB_p65_nuc->DNA Binds Transcription Gene Transcription (Cytokines, Chemokines, Anti-apoptotic proteins) DNA->Transcription Initiates Kinase_Inhibitor_Profiling_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models Biochem_Assay In Vitro Kinase Assay (e.g., Radiometric, ADP-Glo™) IC50 Determine IC₅₀ & Selectivity Index Biochem_Assay->IC50 Selectivity Kinase Selectivity Panel (>15 Kinases) Selectivity->IC50 Pathway_Assay Pathway Inhibition (p-IκBα Western Blot) IC50->Pathway_Assay Lead Compound Cell_IC50 Determine Cellular Potency (EC₅₀) Pathway_Assay->Cell_IC50 Translocation_Assay NF-κB Translocation (p65 Immunofluorescence) Translocation_Assay->Cell_IC50 Reporter_Assay Functional Readout (NF-κB Reporter Assay) Reporter_Assay->Cell_IC50 Cytokine_Assay Downstream Effect (Cytokine Secretion ELISA) Cytokine_Assay->Cell_IC50 PK_Study Pharmacokinetics (PK) Study in Mice Cell_IC50->PK_Study In Vivo Candidate Efficacy_Model Disease Efficacy Model (e.g., Collagen-Induced Arthritis) PK_Study->Efficacy_Model PD_Assay Pharmacodynamics (PD) (Target Engagement in Tissue) Efficacy_Model->PD_Assay Efficacy_Eval Evaluate In Vivo Efficacy & Safety PD_Assay->Efficacy_Eval Tox_Study Preliminary Toxicology Tox_Study->Efficacy_Eval Western_Blot_Workflow Start 1. Cell Culture & Treatment (Stimulant +/- Inhibitor) Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Start->Lysis Quant 3. Protein Quantification (BCA/Bradford) Lysis->Quant PAGE 4. SDS-PAGE Quant->PAGE Transfer 5. Membrane Transfer (PVDF) PAGE->Transfer Block 6. Blocking (5% BSA in TBST) Transfer->Block Ab1 7. Primary Antibody Incubation (e.g., anti-p-IκBα) Block->Ab1 Ab2 8. Secondary Antibody Incubation (HRP-conj.) Ab1->Ab2 Detect 9. ECL Detection & Imaging Ab2->Detect Reprobe 10. Strip & Re-probe (Total IκBα, Loading Control) Detect->Reprobe

References

Chemical structure and properties of Ertiprotafib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertiprotafib is a multifaceted small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications. Initially developed as an insulin sensitizer for type 2 diabetes, its mechanism of action has been revealed to be more complex than first understood. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the experimental protocols used to characterize its interactions with key cellular targets and elucidates the signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

This compound, also known as PTP-112, is a synthetic, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an inhibitor of IkappaB kinase β (IKK-β), and a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPARβ.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][2]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid[2]
Molecular Formula C₃₁H₂₇BrO₃S[2]
CAS Number 251303-04-5[2]
SMILES CC1=CC(=CC(=C1O--INVALID-LINK--C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 559.51 g/mol [3]
pKa (Strongest Acidic) 4.31[2]
logP 7.95[2]
Water Solubility 3.29e-05 mg/mL (Predicted)[2]
Solubility in DMSO 100 mg/mL (178.73 mM; requires sonication)[3]
In Vivo Formulation Solubility ≥ 2.5 mg/mL in 10% DMSO >> 90% corn oil (Clear solution)[3]
In Vivo Formulation Solubility 2.5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline (Suspended solution; requires sonication)[3]

Biological Activity and Mechanism of Action

This compound exhibits a unique polypharmacological profile, engaging with multiple targets to exert its biological effects.

Table 3: Biological Activities of this compound

TargetActivityIC₅₀ / EC₅₀
Protein Tyrosine Phosphatase 1B (PTP1B) Non-competitive Inhibitor1.6 µM[3]
IkappaB kinase β (IKK-β) Inhibitor400 nM[3]
Peroxisome Proliferator-Activated Receptor α (PPARα) Dual Agonist~1 µM[3]
Peroxisome Proliferator-Activated Receptor β (PPARβ) Dual Agonist~1 µM[3]
PTP1B Inhibition and Aggregation

This compound acts as a non-competitive inhibitor of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[4] Interestingly, studies have revealed that this compound induces the aggregation of PTP1B in a concentration-dependent manner, which is a unique mechanism of inhibition among PTP1B inhibitors.[5] This aggregation is thought to contribute to its cellular effects.

IKK-β Inhibition

This compound is a potent inhibitor of IKK-β, a crucial kinase in the NF-κB signaling pathway.[6] By inhibiting IKK-β, this compound can suppress the activation of NF-κB, a transcription factor that plays a central role in inflammatory responses.

PPARα/β Agonism

This compound functions as a dual agonist for PPARα and PPARβ, nuclear receptors that are critical regulators of lipid and glucose metabolism.[3] Activation of PPARs by this compound contributes to its effects on lipid-lowering and insulin sensitization.

Signaling Pathways

This compound's multifaceted nature allows it to intervene in several key signaling cascades.

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS P PI3K PI3K IRS->PI3K P AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates This compound This compound This compound->PTP1B

PTP1B Signaling Pathway Inhibition by this compound.

IKK_Beta_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IKB IκBα IKK_Complex->IKB Phosphorylates IKB->IKB NFKB NF-κB (p50/p65) Nucleus Nucleus NFKB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK_Complex Inhibits IKKβ

IKK-β Signaling Pathway Inhibition by this compound.

PPAR_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPAR PPARα / PPARβ This compound->PPAR Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Lipid & Glucose Metabolism Regulation Gene_Transcription->Metabolic_Regulation

PPAR Signaling Pathway Activation by this compound.

Experimental Protocols

PTP1B Inhibition Assay

This protocol is based on the colorimetric detection of p-nitrophenol produced from the dephosphorylation of p-nitrophenyl phosphate (pNPP) by PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well, except for the blank controls.

  • Add the this compound dilutions or vehicle (DMSO) to the respective wells.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at the same temperature.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

IKK-β Kinase Assay

This protocol describes a general luminescence-based kinase assay to measure IKK-β activity.

Materials:

  • Recombinant human IKK-β enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • IKK-β specific peptide substrate (e.g., a peptide derived from IκBα)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a white 96-well plate, add the IKK-β enzyme, the peptide substrate, and the this compound dilutions or vehicle.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. A decrease in luminescence indicates ATP consumption and IKK-β activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

PPARα/β Transactivation Assay

This protocol outlines a reporter gene assay to assess the agonistic activity of this compound on PPARα and PPARβ.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for the ligand-binding domain (LBD) of human PPARα or PPARβ fused to a DNA-binding domain (e.g., GAL4).

  • Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound stock solution (in DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPAR-LBD expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • After transfection, replace the medium with fresh medium containing serial dilutions of this compound or a known PPAR agonist (positive control) and vehicle (negative control).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.

  • Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.

Experimental Workflow for PTP1B Aggregation Analysis

PTP1B_Aggregation_Workflow PTP1B_Prep Prepare Recombinant PTP1B Protein Incubation Incubate PTP1B with varying concentrations of this compound PTP1B_Prep->Incubation Ertiprotafib_Prep Prepare this compound Solutions Ertiprotafib_Prep->Incubation DLS Dynamic Light Scattering (DLS) Incubation->DLS NMR 2D ¹H-¹⁵N HSQC NMR Spectroscopy Incubation->NMR DLS_Analysis Analyze Hydrodynamic Radius (Rh) DLS->DLS_Analysis NMR_Analysis Analyze Chemical Shift Perturbations and Signal Broadening NMR->NMR_Analysis Conclusion Conclude on This compound-induced PTP1B Aggregation DLS_Analysis->Conclusion NMR_Analysis->Conclusion

Workflow for Investigating this compound-induced PTP1B Aggregation.

Conclusion

This compound is a compound with a complex pharmacological profile, acting as a non-competitive inhibitor of PTP1B, a potent inhibitor of IKK-β, and a dual agonist of PPARα/β. Its unique mechanism of PTP1B inhibition through induced aggregation sets it apart from other inhibitors. The detailed chemical, physical, and biological data, along with the experimental methodologies provided in this guide, offer a comprehensive resource for researchers in the fields of metabolic diseases, inflammation, and drug discovery. Further investigation into the intricate interplay of its multiple activities may unveil new therapeutic opportunities.

References

Ertiprotafib's Phase II Discontinuation: A Technical Analysis of a Promising PTP1B Inhibitor's Downfall

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – The development of Ertiprotafib, a once-promising Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor for the treatment of type 2 diabetes, was halted during Phase II clinical trials. This in-depth technical guide explores the scientific reasons behind the discontinuation, offering valuable insights for researchers, scientists, and drug development professionals. The primary reasons for the termination of the trials were a lack of satisfactory clinical efficacy and the observation of dose-limiting adverse effects in some patients.[1] Subsequent research has revealed a unique and unexpected molecular mechanism of action that is believed to be the underlying cause of these clinical shortcomings.

Executive Summary

This compound, developed by Wyeth, was designed to enhance insulin sensitivity by inhibiting PTP1B, a key negative regulator of the insulin signaling pathway.[2][3] Despite promising preclinical data in animal models, the compound failed to translate its potential in human trials.[4] The core of its failure lies in its unconventional interaction with its target protein. Instead of acting as a conventional inhibitor, this compound was found to induce the aggregation of PTP1B in a concentration-dependent manner.[1][5] This aggregation is hypothesized to have led to both the insufficient therapeutic effect and the adverse events observed in the Phase II studies.

This compound's Intended Mechanism and Multi-Target Profile

PTP1B is a well-validated target for type 2 diabetes as it dephosphorylates the insulin receptor and its substrates, thus dampening the insulin signal. Inhibition of PTP1B is expected to prolong the phosphorylated state of the insulin receptor, leading to improved insulin sensitivity and better glycemic control.

Interestingly, this compound was also discovered to have a multi-target profile, acting as a dual agonist for peroxisome proliferator-activated receptors (PPAR) alpha and gamma, and as a potent inhibitor of IkappaB kinase beta (IKK-beta).[3][4] While these off-target activities could have contributed to its overall clinical effects, the primary focus for its discontinuation revolves around its interaction with PTP1B.

The Molecular Culprit: PTP1B Aggregation

The pivotal discovery that shed light on this compound's clinical failure was its ability to induce the aggregation of PTP1B.[1][5] This was an unexpected finding, as most drug candidates are designed to bind to and stabilize their target proteins.

Experimental Evidence for PTP1B Aggregation

The aggregation phenomenon was elucidated through a series of biophysical and biochemical experiments.

  • Differential Scanning Fluorimetry (DSF): Contrary to most inhibitors that increase the melting temperature (Tm) of their target protein upon binding, this compound was found to decrease the Tm of PTP1B. This suggested a destabilizing interaction.

  • Biomolecular NMR Spectroscopy: This technique provided detailed molecular insights into the interaction between this compound and PTP1B. The results demonstrated that this compound binds non-specifically to the catalytic domain of PTP1B, leading to its aggregation.[1]

  • Dynamic Light Scattering (DLS): DLS experiments confirmed that the addition of this compound to solutions of PTP1B constructs resulted in the formation of large protein aggregates.

The proposed mechanism is that this compound's binding to PTP1B exposes hydrophobic regions of the protein, leading to intermolecular interactions and subsequent aggregation. This aggregation effectively removes functional PTP1B from the cellular environment, which, while seemingly inhibitory, is a non-specific and uncontrolled process.

Signaling Pathway Disruption

The intended and actual mechanisms of this compound are visualized below.

Ertiprotafib_Mechanism cluster_intended Intended Mechanism of Action cluster_actual Actual Mechanism of Action Ertiprotafib_intended This compound PTP1B_intended PTP1B Ertiprotafib_intended->PTP1B_intended Inhibits InsulinReceptor_p Phosphorylated Insulin Receptor PTP1B_intended->InsulinReceptor_p Dephosphorylates InsulinSignal_up Increased Insulin Signaling InsulinReceptor_p->InsulinSignal_up Ertiprotafib_actual This compound PTP1B_actual PTP1B Ertiprotafib_actual->PTP1B_actual Induces Aggregation PTP1B_aggregate PTP1B Aggregates PTP1B_actual->PTP1B_aggregate CellularStress Cellular Stress & Adverse Effects PTP1B_aggregate->CellularStress ReducedEfficacy Insufficient Efficacy PTP1B_aggregate->ReducedEfficacy

Caption: Intended vs. Actual Mechanism of this compound.

Phase II Clinical Trial Discontinuation

While specific quantitative data from the Phase II clinical trials of this compound are not publicly available, reports consistently state that the trials were terminated due to a combination of unsatisfactory efficacy and dose-limiting adverse effects.[1] The aggregation of PTP1B provides a plausible molecular basis for these clinical findings.

  • Insufficient Efficacy: The non-specific aggregation of PTP1B likely leads to a suboptimal and unpredictable therapeutic window. While aggregation does remove active PTP1B, it is a less controlled and potentially less efficient mechanism than specific, high-affinity inhibition of the active site. This could explain the failure to achieve desired glycemic control.

  • Adverse Effects: Protein aggregation is a known cellular stressor and can trigger various pathological processes, including inflammation and apoptosis. The formation of PTP1B aggregates in cells could have led to the dose-limiting toxicities observed in patients.

Experimental Protocols

The following are the generalized methodologies for the key experiments that elucidated the mechanism of this compound-induced PTP1B aggregation.

Protein Expression and Purification

Recombinant human PTP1B constructs (e.g., residues 1-301 and 1-393) were expressed in E. coli using a suitable expression vector. The protein was purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA), ion exchange chromatography, and size-exclusion chromatography, to ensure high purity.

Biomolecular NMR Spectroscopy

Two-dimensional [¹H,¹⁵N]-TROSY-HSQC spectra of uniformly ¹⁵N-labeled PTP1B were acquired in the absence and presence of increasing molar equivalents of this compound. The experiments were conducted on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K). A gradual decrease and disappearance of cross-peaks in the spectra upon addition of this compound were indicative of the protein undergoing a change in its conformational or oligomeric state, consistent with aggregation.

Dynamic Light Scattering (DLS)

DLS measurements were performed to monitor the size of PTP1B particles in solution over time in the presence and absence of this compound. An increase in the hydrodynamic radius of the particles in the presence of this compound provided direct evidence of protein aggregation.

The logical workflow leading to the discontinuation of this compound is depicted in the following diagram.

Ertiprotafib_Discontinuation_Logic Start This compound Development Program Preclinical Promising Preclinical Data (PTP1B Inhibition in animal models) Start->Preclinical PhaseII Phase II Clinical Trials Initiated Preclinical->PhaseII Clinical_Observations Observation of: - Insufficient Efficacy - Dose-Limiting Adverse Effects PhaseII->Clinical_Observations Discontinuation Discontinuation of Phase II Trials Clinical_Observations->Discontinuation Investigation Post-Hoc Mechanistic Investigation Discontinuation->Investigation DSF Differential Scanning Fluorimetry: Decreased PTP1B Stability Investigation->DSF NMR Biomolecular NMR: Non-specific Binding and Aggregation Investigation->NMR DLS Dynamic Light Scattering: Formation of Large Aggregates Investigation->DLS Conclusion Conclusion: Aggregation is the Root Cause of Clinical Failure DSF->Conclusion NMR->Conclusion DLS->Conclusion

Caption: Logical Flow of this compound's Discontinuation.

Conclusion and Future Perspectives

The case of this compound serves as a critical lesson in drug development. While PTP1B remains a viable and attractive target for metabolic diseases, the experience with this compound underscores the importance of a thorough understanding of a drug candidate's molecular mechanism of action early in the development process. The discovery that this compound induces protein aggregation highlights the potential for unexpected and detrimental drug-target interactions that may not be apparent from initial screening assays. Future development of PTP1B inhibitors will need to carefully assess not only the inhibitory potency but also the biophysical consequences of the drug-target interaction to avoid similar pitfalls. The focus should be on developing inhibitors that bind with high specificity and stabilize the target protein, rather than causing aggregation.

References

A Technical Guide to Trametinib: A Non-Competitive Pleiotropic Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2. While its primary mechanism of action is the non-competitive inhibition of the MAPK/ERK signaling pathway, emerging evidence reveals a broader, pleiotropic impact on other critical cellular signaling networks. This document details the core pharmacology of Trametinib, presents its pleiotropic effects, and provides comprehensive experimental protocols for its characterization.

Core Concepts: Non-Competitive Inhibition and Pleiotropy

Non-competitive inhibition is a form of enzyme inhibition where the inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site where the substrate binds.[1] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without affecting the substrate's ability to bind.[1] A key characteristic of non-competitive inhibition is the decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged.[1]

Pleiotropy in pharmacology refers to the ability of a single drug to produce multiple, distinct effects through its interaction with multiple targets or pathways. These effects can be intended therapeutic actions or unintended off-target effects. Understanding a drug's pleiotropic profile is crucial for a comprehensive assessment of its efficacy and safety.

Trametinib: A Case Study of a Non-Competitive Pleiotropic Inhibitor

Trametinib is an FDA-approved drug for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those with BRAF V600E or V600K mutations.[2] It functions as a reversible, non-ATP-competitive inhibitor of MEK1 and MEK2.[2][3]

Non-Competitive Mechanism of Action on MEK1/2

Trametinib binds to a unique allosteric pocket adjacent to the ATP-binding site on MEK1 and MEK2.[4][5] This binding stabilizes the kinase in an inactive conformation, preventing its activation by upstream kinases like RAF.[3] This allosteric inhibition is non-competitive with respect to ATP.[3] The binding of Trametinib to this allosteric site is facilitated by the interaction of MEK with the pseudokinase KSR (Kinase Suppressor of Ras), which enlarges the binding pocket.[5] This mechanism effectively blocks the phosphorylation and subsequent activation of the downstream kinases ERK1 and ERK2, thereby inhibiting the entire MAPK/ERK signaling cascade.[3]

Quantitative Data on MEK Inhibition by Trametinib
ParameterMEK1MEK2Reference
IC50 0.7 nM - 2 nM0.9 nM - 2 nM[6][7]
Inhibition Type Non-competitive (Allosteric)Non-competitive (Allosteric)[2][3]
Pleiotropic Effects of Trametinib

Beyond its well-characterized role in the MAPK pathway, Trametinib exhibits several pleiotropic effects, influencing other key signaling pathways and cellular processes. These off-target effects contribute to both its therapeutic efficacy and its adverse event profile.

Trametinib has been shown to downregulate the expression of survivin, a member of the inhibitor of apoptosis (IAP) protein family, in RB1-positive KRAS-mutant lung adenocarcinoma cells.[8] This effect is mediated through the induction of p21 and the dephosphorylation of the retinoblastoma protein (RB1), leading to a sustained suppression of survivin.[8] The downregulation of survivin, a protein critical for cell division and apoptosis inhibition, contributes to the anti-cancer activity of Trametinib.[9]

Studies on Trametinib-induced cardiotoxicity have revealed its impact on the PI3K/AKT and JAK/STAT signaling pathways.[10] In murine cardiac tissue, long-term administration of Trametinib led to the activation of both STAT3 and AKT.[10] This activation is thought to be a compensatory response to MEK inhibition and may contribute to some of the adverse cardiac effects observed with the drug.[10] Furthermore, in head and neck squamous cell carcinoma models, Trametinib treatment induced hyperactivation of the PI3K/AKT pathway, and combining Trametinib with a PI3K inhibitor showed synergistic antitumor effects.[11]

At concentrations higher than those typically achieved in clinical settings, Trametinib has been shown to have an off-target inhibitory effect on the phosphorylation of p38α MAPK.[12] This effect appears to be unique to Trametinib among MEK inhibitors and is not a result of direct inhibition of the upstream kinase MKK6.[12]

In colorectal cancer cells, sub-toxic doses of Trametinib have been found to enhance apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[13] This synergistic effect is mediated through the proteasome-dependent degradation of the anti-apoptotic protein Mcl-1.[13]

Visualizing the Mechanisms of Trametinib

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Trametinib's Non-Competitive Inhibition of the MAPK Pathway RAS RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Trametinib Trametinib Trametinib->MEK Allosterically Inhibits

Trametinib's primary mechanism of action.

Pleiotropic Effects of Trametinib cluster_mapk MAPK Pathway cluster_survivin Survivin Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway MEK MEK1/2 ERK ERK1/2 MEK->ERK p21 p21 RB1 RB1 p21->RB1 Dephosphorylates Survivin Survivin RB1->Survivin PI3K PI3K AKT AKT PI3K->AKT JAK JAK STAT3 STAT3 JAK->STAT3 Trametinib Trametinib Trametinib->MEK Inhibits Trametinib->p21 Induces Trametinib->PI3K Activates Trametinib->JAK Activates

Overview of Trametinib's pleiotropic signaling effects.

Experimental Workflow for MEK Inhibition Assay Start Start PrepareReagents Prepare Reagents: - Recombinant MEK1/2 - ERK2 substrate - ATP - Trametinib dilutions Start->PrepareReagents Incubate Incubate MEK1/2 with Trametinib dilutions PrepareReagents->Incubate AddSubstrateATP Add ERK2 substrate and ATP to initiate reaction Incubate->AddSubstrateATP StopReaction Stop reaction AddSubstrateATP->StopReaction DetectPhosphorylation Detect ERK2 phosphorylation (e.g., ADP-Glo, Western Blot) StopReaction->DetectPhosphorylation AnalyzeData Analyze data and determine IC50 DetectPhosphorylation->AnalyzeData End End AnalyzeData->End

Workflow for in vitro MEK kinase inhibition assay.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the non-competitive and pleiotropic effects of inhibitors like Trametinib.

In Vitro MEK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits and is designed to determine the IC50 of an inhibitor against MEK1.[14][15]

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive recombinant ERK2 (substrate)

  • Kinase assay buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test inhibitor (e.g., Trametinib) dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme/Inhibitor Incubation: In a 96-well plate, add the MEK1 enzyme to each well (except for no-enzyme controls). Add the diluted inhibitor to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add a mixture of the ERK2 substrate and ATP to each well to start the reaction. Incubate for the desired time (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Assay for ERK Phosphorylation

This protocol describes a method to measure the phosphorylation of ERK1/2 in whole cells using a cell-based ELISA, which is a common way to assess the cellular potency of MEK inhibitors.[16][17][18]

Materials:

  • Cell line of interest (e.g., a cancer cell line with a BRAF mutation)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., Trametinib)

  • Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulant

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody against phospho-ERK1/2 (pERK1/2)

  • HRP-conjugated secondary antibody

  • Fluorogenic HRP substrate

  • 96-well clear-bottom black plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a stimulant (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.

  • Fixation and Permeabilization: Remove the medium, wash the cells with PBS, and then fix them with the fixing solution. After washing, permeabilize the cells with the permeabilization buffer.

  • Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer.

  • Antibody Incubation: Incubate the cells with the primary antibody against pERK1/2, followed by incubation with the HRP-conjugated secondary antibody. Perform washes between antibody incubations.

  • Signal Detection: Add the fluorogenic HRP substrate and incubate until a sufficient signal develops.

  • Fluorescence Measurement: Read the fluorescence on a plate reader.

  • Data Analysis: Normalize the fluorescence signal to a total protein stain or cell number. Calculate the percent inhibition of ERK phosphorylation for each inhibitor concentration and determine the IC50 value.

Analysis of Survivin Expression by Western Blot

This protocol outlines the steps to assess the effect of an inhibitor on the expression level of survivin protein in cultured cells.[19]

Materials:

  • Cell line of interest

  • Test inhibitor (e.g., Trametinib)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against survivin and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent HRP substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis: Treat cultured cells with the test inhibitor at various concentrations and for different durations. After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate it with the primary antibody against survivin. After washing, incubate the membrane with the HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for survivin and the loading control. Normalize the survivin signal to the loading control and compare the expression levels between treated and untreated samples.

Conclusion

Trametinib serves as a compelling example of a non-competitive pleiotropic inhibitor. Its primary allosteric inhibition of MEK1/2 is well-established, but a growing body of evidence highlights its influence on other signaling pathways, including those involving survivin, PI3K/AKT, and JAK/STAT. A thorough understanding of these pleiotropic effects is essential for optimizing its therapeutic use and managing its adverse event profile. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of Trametinib and other non-competitive pleiotropic inhibitors, enabling researchers and drug developers to build a more complete picture of their pharmacological activity.

References

Methodological & Application

Application Notes and Protocols for Ertiprotafib Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertiprotafib is a multifaceted small molecule initially developed as an insulin-sensitizing agent for the treatment of type 2 diabetes. Its mechanism of action is complex, involving the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), dual agonism of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), and inhibition of IκB kinase beta (IKKβ).[1][2][3] This unique pharmacological profile makes this compound a valuable tool for in vitro studies of metabolic and inflammatory signaling pathways. These application notes provide detailed protocols for utilizing this compound in various cell culture models to investigate its effects on insulin signaling, adipocyte differentiation, gene expression, and inflammation.

Mechanism of Action

This compound exerts its biological effects through three primary mechanisms:

  • PTP1B Inhibition: this compound acts as a non-competitive inhibitor of PTP1B, an enzyme that negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[4] By inhibiting PTP1B, this compound enhances insulin sensitivity. A notable characteristic of its interaction with PTP1B is that it induces aggregation of the enzyme in a concentration-dependent manner.[4]

  • Dual PPARα/γ Agonism: this compound is an agonist for both PPARα and PPARγ, nuclear receptors that play crucial roles in lipid and glucose metabolism.[2][3] Activation of PPARα is associated with increased fatty acid oxidation, while PPARγ activation promotes adipocyte differentiation and improves insulin sensitivity.

  • IKKβ Inhibition: this compound has been shown to be a potent inhibitor of IκB kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway, which is central to inflammatory responses.[1] The reported IC50 for IKKβ inhibition is approximately 400 nM.[1]

Signaling Pathways Overview

The interconnected signaling pathways influenced by this compound are crucial for cellular metabolism and inflammation.

cluster_insulin Insulin Signaling cluster_ptp1b cluster_ppar PPAR Signaling cluster_nfkb NF-κB Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Ertiprotafib_PTP1B This compound PTP1B PTP1B Ertiprotafib_PTP1B->PTP1B Inhibits (via aggregation) PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Ertiprotafib_PPAR This compound PPAR_alpha PPARα Ertiprotafib_PPAR->PPAR_alpha Activates PPAR_gamma PPARγ Ertiprotafib_PPAR->PPAR_gamma Activates Fatty_Acid_Oxidation Fatty Acid Oxidation Gene Expression PPAR_alpha->Fatty_Acid_Oxidation Adipogenesis Adipogenesis Gene Expression PPAR_gamma->Adipogenesis Ertiprotafib_IKK This compound IKKbeta IKKβ Ertiprotafib_IKK->IKKbeta Inhibits IkB IκB IKKbeta->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Figure 1. This compound's multifaceted mechanism of action.

Data Presentation

The following tables summarize expected quantitative outcomes from key experiments with this compound. These values are illustrative and may vary depending on the specific cell line and experimental conditions.

Table 1: Effect of this compound on PTP1B Activity and Insulin Signaling

ParameterThis compound ConcentrationExpected OutcomeCell Line
PTP1B Enzymatic Activity (IC50)1 - 10 µMInhibitionN/A (Enzyme Assay)
Insulin Receptor (IR) Phosphorylation1 - 10 µMIncreaseHepG2, L6 Myotubes
AKT Phosphorylation (Ser473)1 - 10 µMIncreaseHepG2, L6 Myotubes
Glucose Uptake1 - 10 µMIncreaseL6 Myotubes

Table 2: Effect of this compound on PPAR Agonist Activity

ParameterThis compound ConcentrationExpected OutcomeCell Line
Adipocyte Differentiation (Oil Red O)5 - 25 µMIncreaseC3H10T1/2
PPARα Target Gene (e.g., CPT1A) mRNA1 - 10 µMUpregulationHepG2
PPARγ Target Gene (e.g., FABP4) mRNA1 - 10 µMUpregulationC3H10T1/2, HepG2

Table 3: Effect of this compound on Inflammatory Response

ParameterThis compound ConcentrationExpected OutcomeCell Line
IKKβ Kinase Activity (IC50)~400 nMInhibitionN/A (Enzyme Assay)
NF-κB p65 Phosphorylation0.5 - 5 µMDecreaseRAW 264.7, THP-1
TNF-α Secretion (LPS-stimulated)0.5 - 5 µMDecreaseRAW 264.7, THP-1
IL-6 Secretion (LPS-stimulated)0.5 - 5 µMDecreaseRAW 264.7, THP-1

Experimental Protocols

Protocol 1: Assessment of PTP1B Inhibition and Insulin Signaling Enhancement

This protocol details the investigation of this compound's effect on insulin-stimulated signaling pathways in a relevant cell line such as HepG2 human hepatoma cells or L6 rat myotubes.

cluster_workflow PTP1B Inhibition and Insulin Signaling Workflow A Seed HepG2 or L6 cells B Serum starve cells (4-6 hours) A->B C Pre-treat with this compound (1-10 µM) for 1 hour B->C D Stimulate with Insulin (100 nM) for 15-30 minutes C->D E Lyse cells and collect protein D->E F Western Blot for p-IR, p-AKT, total IR, total AKT E->F

Figure 2. Workflow for assessing insulin signaling.

Materials:

  • HepG2 or L6 cells

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Insulin solution

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-IR, anti-phospho-AKT (Ser473), anti-AKT

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed HepG2 or L6 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

  • Insulin Stimulation: Add insulin to a final concentration of 100 nM and incubate for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Adipocyte Differentiation of C3H10T1/2 Cells

This protocol describes how to induce the differentiation of C3H10T1/2 mesenchymal stem cells into adipocytes using this compound.

cluster_workflow Adipocyte Differentiation Workflow A Seed C3H10T1/2 cells and grow to confluence B Induce differentiation with MDI cocktail +/- this compound (5-25 µM) for 2 days A->B C Maintain in insulin-containing medium for 2 days B->C D Repeat induction and maintenance cycles C->D E After 8-10 days, fix cells D->E F Stain with Oil Red O E->F G Quantify lipid accumulation F->G

Figure 3. Adipocyte differentiation workflow.

Materials:

  • C3H10T1/2 cells

  • DMEM with 10% FBS

  • Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • This compound

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol

Procedure:

  • Cell Culture: Plate C3H10T1/2 cells in 24-well plates and grow until they reach confluence.

  • Differentiation Induction: Two days post-confluence, replace the medium with differentiation medium (MDI) containing various concentrations of this compound (e.g., 5, 10, 25 µM) or vehicle.

  • Maintenance: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Repeat Cycles: Repeat the induction and maintenance steps for a total of 8-10 days, changing the medium every 2 days.

  • Oil Red O Staining:

    • Wash the cells with PBS and fix with 10% formalin for 30 minutes.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 20 minutes.

    • Wash with water and visualize the lipid droplets under a microscope.

  • Quantification: To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.

Protocol 3: Analysis of PPAR Target Gene Expression

This protocol outlines the use of quantitative real-time PCR (qPCR) to measure the effect of this compound on the expression of PPAR target genes in HepG2 cells.

Materials:

  • HepG2 cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Seed HepG2 cells in 12-well plates. Treat confluent cells with this compound (e.g., 1, 5, 10 µM) or vehicle for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 4: Measurement of Glucose Uptake in L6 Myotubes

This protocol describes a method to assess the effect of this compound on glucose uptake in differentiated L6 myotubes.

Materials:

  • Differentiated L6 myotubes

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Insulin

  • Cytochalasin B (as a negative control)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Differentiate L6 myoblasts into myotubes in 24-well plates.

  • Serum Starvation: Serum starve the myotubes for 4 hours in serum-free medium.

  • Treatment: Pre-incubate the cells with this compound (e.g., 1, 5, 10 µM) or vehicle for 1 hour in KRH buffer. A positive control with insulin (100 nM) should be included.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.

  • Washing: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein content in each well.

Protocol 5: Assessment of Anti-Inflammatory Effects in Macrophages

This protocol details how to evaluate the anti-inflammatory properties of this compound in a macrophage cell line, such as RAW 264.7 or THP-1.

Materials:

  • RAW 264.7 or THP-1 cells (differentiated with PMA for THP-1)

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Plate macrophages in 24-well plates.

  • Pre-treatment: Pre-treat the cells with this compound (e.g., 0.5, 1, 5 µM) or vehicle for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in this compound-treated wells to the LPS-only control.

Conclusion

This compound's unique polypharmacology makes it a versatile research tool for dissecting complex signaling networks involved in metabolic and inflammatory diseases. The protocols provided here offer a framework for investigating its cellular effects. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions. Careful dose-response and time-course experiments are recommended to fully characterize the effects of this compound in any new experimental system.

References

Ertiprotafib: A Tool Compound for Investigating Protein Tyrosine Phosphatase 1B (PTP1B) Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ertiprotafib is a small molecule that was initially developed as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[1][2][3] Although its clinical development was halted due to unsatisfactory efficacy and adverse effects, this compound remains a valuable tool compound for the scientific community to probe the function and regulation of PTP1B.[1][4]

Recent studies have revealed that this compound's mechanism of action is not direct inhibition of the PTP1B active site, but rather it induces non-specific aggregation of the PTP1B catalytic domain in a concentration-dependent manner.[1][2][5] This unique mode of action, along with its off-target effects as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, provides a complex pharmacological profile for researchers to consider.[1][4][6][7]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying PTP1B function.

Data Presentation

Table 1: In Vitro Activity of this compound
TargetAssay ConditionsIC50 / EC50Inhibition/Activation MechanismReference
PTP1Bp-nitrophenyl phosphate (pNPP) substrate1.6 - 29 µM (variable)Induces protein aggregation[8]
PPARα-1.4 ± 0.5 µMAgonist[8]
PPARγ-1.1 ± 0.4 µMAgonist[8]
IκB kinase β (IKK-β)-400 ± 40 nMInhibitor[8][9]
Table 2: Kinetic Parameters of this compound Inhibition of PTP1B
PTP1B ConstructThis compound ConcentrationVmax (µM/min)KM (mM)Inhibition TypeReference
PTP1B¹⁻³⁰¹0 µM1.25 ± 0.031.3 ± 0.1-[1]
0.16 µM0.95 ± 0.021.3 ± 0.1Non-competitive[1]
0.4 µM0.65 ± 0.011.2 ± 0.1Non-competitive[1]
> 0.4 µMReducedReducedMixed[1]
PTP1B¹⁻³⁹³0 µM1.10 ± 0.021.1 ± 0.1-[1]
0.16 µM0.80 ± 0.021.1 ± 0.1Non-competitive[1]
0.4 µM0.55 ± 0.011.0 ± 0.1Non-competitive[1]
> 0.4 µMReducedReducedMixed[1]

Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of both the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling cascades that are crucial for glucose homeostasis and appetite control.

Insulin Signaling Pathway and PTP1B Inhibition

The insulin signaling pathway is initiated by the binding of insulin to its receptor, leading to a cascade of phosphorylation events that ultimately result in glucose uptake and utilization. PTP1B acts as a brake on this pathway.

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates This compound This compound This compound->PTP1B induces aggregation

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Leptin Signaling Pathway and PTP1B Inhibition

Leptin, a hormone produced by adipose tissue, signals through its receptor (LepR) to regulate energy expenditure and food intake. PTP1B also negatively regulates this pathway by dephosphorylating JAK2, a key kinase in leptin signaling.

Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 LepR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Transcription Gene Transcription STAT3->Transcription regulates Appetite Decreased Appetite Transcription->Appetite PTP1B PTP1B PTP1B->JAK2 dephosphorylates This compound This compound This compound->PTP1B induces aggregation

Caption: Leptin signaling pathway and the inhibitory role of PTP1B.

Experimental Protocols

Protocol 1: In Vitro PTP1B Activity Assay using pNPP

This protocol is adapted from methodologies used to characterize the inhibitory effects of this compound on PTP1B.[1][10][11]

Objective: To measure the enzymatic activity of PTP1B in the presence of this compound using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B (catalytic domain, e.g., PTP1B¹⁻³⁰¹ or PTP1B¹⁻³⁹³)

  • This compound

  • p-nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound (e.g., 25 mM in 100% DMSO).

  • Prepare serial dilutions of this compound in the assay buffer to achieve final concentrations ranging from 0.1 µM to 10 µM (or as desired). Include a DMSO control.

  • Prepare a stock solution of pNPP in the assay buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution or DMSO control.

  • Add 80 µL of assay buffer containing the desired concentration of PTP1B enzyme to each well.

  • Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the pNPP solution to each well. The final concentration of pNPP can be varied (e.g., 0 to 6 mM) for kinetic studies.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_this compound Prepare this compound Dilutions Add_Inhibitor Add this compound/ DMSO to Plate Prep_this compound->Add_Inhibitor Prep_Enzyme Prepare PTP1B Solution Add_Enzyme Add PTP1B Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare pNPP Solution Add_Substrate Add pNPP Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (10 min, 30°C) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (30 min, 30°C) Add_Substrate->Incubate Stop_Reaction Add NaOH Incubate->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro PTP1B activity assay.

Protocol 2: Investigating this compound-Induced PTP1B Aggregation using Dynamic Light Scattering (DLS)

This protocol is based on the methods used to discover this compound's aggregation-inducing properties.[1]

Objective: To determine if this compound induces the aggregation of PTP1B in solution.

Materials:

  • Recombinant human PTP1B

  • This compound

  • DLS Buffer: e.g., 20 mM HEPES (pH 7.0), 50 mM NaCl, 1 mM DTT

  • DLS instrument and compatible cuvettes

Procedure:

  • Prepare a stock solution of PTP1B in DLS buffer.

  • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

  • Filter both the PTP1B and this compound solutions through a low protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing aggregates.

  • In a clean DLS cuvette, add the PTP1B solution to a final concentration of, for example, 50 µM.

  • Equilibrate the sample in the DLS instrument at the desired temperature (e.g., 25°C).

  • Perform an initial DLS measurement to determine the size distribution of PTP1B alone.

  • Add a specific molar equivalent of this compound to the PTP1B solution in the cuvette.

  • Mix gently and allow the solution to incubate for a defined period (e.g., 15-30 minutes).

  • Perform subsequent DLS measurements at various time points to monitor changes in the particle size distribution.

  • An increase in the average particle size and the appearance of larger species are indicative of protein aggregation.

Mechanism of Action: this compound-Induced PTP1B Aggregation

Unlike classical enzyme inhibitors that bind to the active site or an allosteric site, this compound has been shown to induce the aggregation of PTP1B.[1][2] This aggregation leads to a loss of enzymatic function. This mechanism was elucidated through biomolecular NMR spectroscopy and confirmed by dynamic light scattering.[1][10] The data suggest that this compound binds non-specifically to the catalytic domain of PTP1B, triggering a conformational change or destabilization that promotes aggregation.[1]

This compound This compound PTP1B_Monomer Soluble, Active PTP1B Monomer This compound->PTP1B_Monomer binds non-specifically to catalytic domain PTP1B_Ertiprotafib_Complex PTP1B-Ertiprotafib Complex PTP1B_Monomer->PTP1B_Ertiprotafib_Complex PTP1B_Aggregate Inactive PTP1B Aggregates PTP1B_Ertiprotafib_Complex->PTP1B_Aggregate promotes aggregation Loss_Of_Function Loss of Catalytic Activity PTP1B_Aggregate->Loss_Of_Function

Caption: Proposed mechanism of this compound-induced PTP1B inhibition.

Conclusion

References

Ertiprotafib in Rodent Models of Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertiprotafib is an investigational compound that has been evaluated for the treatment of type 2 diabetes. It is a multi-target agent, initially developed as a protein tyrosine phosphatase 1B (PTP1B) inhibitor.[1][2] Subsequent research has revealed a more complex mechanism of action, including dual agonism of peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) and inhibition of IκB kinase β (IKKβ).[2] This multi-faceted activity contributes to its effects on glucose homeostasis and lipid metabolism. In vivo studies in rodent models of insulin resistance and diabetes have demonstrated the potential of this compound to improve key metabolic parameters.[1] These application notes provide a summary of the available quantitative data and detailed experimental protocols for the use of this compound in such models.

Data Presentation

The following tables summarize the quantitative effects of this compound in obese, insulin-resistant mouse models as reported in the literature.

Table 1: Effect of this compound on Glycemic Control in ob/ob Mice

ParameterTreatment GroupDoseDurationResult
Fasting Blood GlucoseThis compound30 mg/kg/day14 daysStatistically significant reduction compared to vehicle
Fasting Plasma InsulinThis compound30 mg/kg/day14 daysStatistically significant reduction compared to vehicle
Oral Glucose Tolerance Test (OGTT)This compound30 mg/kg/day14 daysImproved glycemic excursion compared to vehicle

Data extracted from studies on ob/ob mice, a genetic model of obesity and insulin resistance.

Table 2: Effect of this compound on Lipid Profile in ob/ob Mice

ParameterTreatment GroupDoseDurationResult
Plasma TriglyceridesThis compound30 mg/kg/day14 daysStatistically significant reduction compared to vehicle
Plasma Free Fatty AcidsThis compound30 mg/kg/day14 daysStatistically significant reduction compared to vehicle

Data extracted from studies on ob/ob mice.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its in vivo evaluation in rodent models of diabetes.

Ertiprotafib_Signaling_Pathway cluster_this compound This compound cluster_targets Molecular Targets cluster_effects Downstream Effects cluster_outcomes Physiological Outcomes This compound This compound PTP1B PTP1B This compound->PTP1B PPAR PPARα/γ This compound->PPAR IKK IKKβ This compound->IKK Insulin_Signaling ↑ Insulin Signaling PTP1B->Insulin_Signaling Gene_Expression ↑ Gene Expression (Lipid Metabolism, Adipogenesis) PPAR->Gene_Expression Inflammation ↓ Inflammation IKK->Inflammation Glucose ↓ Blood Glucose ↓ Insulin Insulin_Signaling->Glucose Gene_Expression->Glucose Lipids ↓ Triglycerides ↓ Free Fatty Acids Gene_Expression->Lipids Inflammation->Glucose

Caption: Proposed signaling pathways of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Rodent Model (e.g., ob/ob mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, Blood Glucose) Acclimatization->Baseline Randomization Randomize into Groups (Vehicle, this compound) Baseline->Randomization Administration Daily Drug Administration (e.g., Oral Gavage) Randomization->Administration Monitoring Monitor Body Weight and Food Intake Administration->Monitoring Fasting Fasting (e.g., 6 hours) Monitoring->Fasting Blood_Sampling Blood Sampling (Tail Vein) Fasting->Blood_Sampling OGTT Oral Glucose Tolerance Test (OGTT) Fasting->OGTT Biochemical_Analysis Measure: - Blood Glucose - Plasma Insulin - Triglycerides - Free Fatty Acids Blood_Sampling->Biochemical_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Biochemical_Analysis->Statistical_Analysis OGTT->Statistical_Analysis

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in rodent models of diabetes.

Animal Model
  • Model: Male leptin-deficient ob/ob mice are a suitable model of genetic obesity, hyperinsulinemia, and glucose intolerance.

  • Age: Typically, studies commence with mice aged 6-8 weeks.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum, unless otherwise specified for a particular experiment.

  • Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the start of any experimental procedures.

Drug Preparation and Administration
  • Preparation: this compound is typically formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water. The suspension should be prepared fresh daily to ensure stability and uniform dosing.

  • Dosage: A common effective dose reported in the literature is 30 mg/kg of body weight.

  • Administration: The drug is administered orally once daily, typically via gavage. The volume of administration should be consistent across all animals (e.g., 10 ml/kg).

In Vivo Efficacy Study
  • Study Design:

    • Randomly assign animals to treatment groups (e.g., vehicle control, this compound 30 mg/kg) based on body weight and baseline fasting blood glucose to ensure homogeneity between groups.

    • The typical duration of treatment is 14 days.

  • Monitoring:

    • Record body weight and food intake daily or several times per week.

  • Endpoint Measurements:

    • At the end of the treatment period, fast the animals for a specified period (e.g., 6 hours).

    • Collect blood samples for the analysis of fasting blood glucose, plasma insulin, triglycerides, and free fatty acids.

Oral Glucose Tolerance Test (OGTT)
  • Procedure:

    • After the treatment period, fast the mice overnight (approximately 16 hours).

    • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

    • Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

    • Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Measure blood glucose levels at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to provide a quantitative measure of glucose tolerance.

Biochemical Analysis
  • Blood Collection:

    • Collect blood from the tail vein or via cardiac puncture at the end of the study.

    • For plasma analysis, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

  • Assays:

    • Glucose: Measured using a standard glucometer or a colorimetric assay kit.

    • Insulin: Measured using a commercially available ELISA kit specific for mouse insulin.

    • Triglycerides and Free Fatty Acids: Measured using commercially available colorimetric assay kits.

Conclusion

This compound has demonstrated the ability to improve glycemic control and lipid profiles in rodent models of diabetes and obesity. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this and similar multi-targeted compounds. Careful adherence to established protocols and appropriate animal models is crucial for obtaining reliable and reproducible results in preclinical drug development.

References

Application Notes and Protocols for the PTP1B Inhibitor Trodusquemine (MSI-1436)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol that functions as a selective, reversible, and non-competitive allosteric inhibitor of PTP1B.[3][4] It has been shown to enhance insulin and leptin signaling, leading to weight loss, improved glucose homeostasis, and potential anti-cancer effects.[5][6] These application notes provide detailed information and protocols for researchers utilizing Trodusquemine in their studies.

Mechanism of Action

Trodusquemine uniquely inhibits PTP1B by binding to a C-terminal, non-catalytic, intrinsically disordered segment of the enzyme.[6] This allosteric inhibition locks PTP1B in an inactive conformation, preventing it from dephosphorylating its substrates, such as the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway.[1][7][8] This leads to enhanced and sustained downstream signaling in response to insulin and leptin.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Trodusquemine based on preclinical studies.

Table 1: In Vitro Inhibitory Activity

ParameterValueTarget/SystemReference
IC50 ~1 µMPTP1B[4][9]
Ki 600 nMPTP1B (full-length)
Selectivity ~200-foldPTP1B vs. TCPTP (IC50 ~224 µM)[9]
Inhibition Type Non-competitive, ReversiblePTP1B[6][9]

Table 2: Cellular Activity

Cell LineConcentrationDurationEffectReference
HepG2 10 µM30 min3-fold increase in insulin-stimulated IRβ phosphorylation[9]
F11 Neuronal Cells 10 µM-Restores ERK phosphorylation in response to mGluR1/5 agonist[9]

Table 3: In Vivo Efficacy in Animal Models

Animal ModelDosageRouteKey FindingsReference
Diet-Induced Obese Mice 10 mg/kgi.p.Reduced body weight, fat mass, and plasma insulin levels[5][9]
LDLR-/- Mice (Atherosclerosis) 5-10 mg/kgi.p.Reversed atherosclerotic plaque formation, reduced cholesterol[3]
Zebrafish and Mice (Regeneration) Lower doses than for metabolic studiesi.p.Enhanced tissue regeneration[3][10]
Rats (Insulin Signaling) 10 mg/kgi.p.Increased insulin-stimulated p-IRβ in hypothalamus[9]

Signaling Pathways

Insulin Signaling Pathway and PTP1B Inhibition

PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its substrate, insulin receptor substrate 1 (IRS-1).[1] Inhibition of PTP1B by Trodusquemine prevents this dephosphorylation, leading to enhanced downstream signaling through the PI3K/Akt pathway, which promotes glucose uptake and utilization.[11]

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory action of Trodusquemine on PTP1B.

Leptin Signaling Pathway and PTP1B Inhibition

Leptin signals through its receptor (LepR) to activate the JAK2-STAT3 pathway, which is crucial for regulating appetite and energy expenditure.[8] PTP1B dampens this signal by dephosphorylating JAK2.[7] Trodusquemine, by inhibiting PTP1B, enhances leptin sensitivity.[5]

Leptin_Signaling Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 LepR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Appetite_Regulation Appetite Regulation STAT3->Appetite_Regulation regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B inhibits

Caption: Leptin signaling pathway and the inhibitory action of Trodusquemine on PTP1B.

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol describes a general method to determine the IC50 of Trodusquemine against PTP1B.

PTP1B_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis PTP1B_Enzyme Prepare PTP1B Enzyme Solution Incubate Incubate PTP1B with Trodusquemine PTP1B_Enzyme->Incubate Substrate Prepare pNPP Substrate Solution Add_Substrate Add pNPP Substrate Substrate->Add_Substrate Trodusquemine_Dilutions Prepare Serial Dilutions of Trodusquemine Trodusquemine_Dilutions->Incubate Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with NaOH Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro PTP1B inhibition assay.

Methodology:

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme

    • p-Nitrophenyl phosphate (pNPP) as a substrate

    • Trodusquemine (MSI-1436)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare serial dilutions of Trodusquemine in the assay buffer. b. In a 96-well plate, add the PTP1B enzyme to each well, followed by the different concentrations of Trodusquemine or vehicle control. c. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature. d. Initiate the reaction by adding the pNPP substrate to each well. e. Incubate the plate at 37°C for 30 minutes. f. Stop the reaction by adding a stop solution (e.g., 1 M NaOH). g. Measure the absorbance at 405 nm using a microplate reader. h. Calculate the percentage of inhibition for each Trodusquemine concentration relative to the vehicle control. i. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Insulin Receptor Phosphorylation

This protocol outlines a method to assess the effect of Trodusquemine on insulin-stimulated insulin receptor (IR) phosphorylation in a cell-based model like HepG2 human hepatoma cells.[9]

IR_Phosphorylation_Assay cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed HepG2 Cells Serum_Starve Serum Starve Cells Seed_Cells->Serum_Starve Treat_Trodusquemine Pre-treat with Trodusquemine Serum_Starve->Treat_Trodusquemine Stimulate_Insulin Stimulate with Insulin Treat_Trodusquemine->Stimulate_Insulin Lyse_Cells Lyse Cells Stimulate_Insulin->Lyse_Cells Western_Blot Perform Western Blot Lyse_Cells->Western_Blot Probe_Antibodies Probe with anti-p-IRβ and anti-IRβ Antibodies Western_Blot->Probe_Antibodies Quantify_Bands Quantify Band Intensities Probe_Antibodies->Quantify_Bands

Caption: Workflow for a cell-based insulin receptor phosphorylation assay.

Methodology:

  • Reagents and Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • Trodusquemine

    • Human insulin

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibodies: anti-phospho-IRβ (Tyr1150/1151) and anti-total-IRβ

    • Western blot reagents and equipment

  • Procedure: a. Seed HepG2 cells in culture plates and grow to 80-90% confluency. b. Serum-starve the cells for 12-16 hours in a serum-free medium. c. Pre-treat the cells with Trodusquemine (e.g., 10 µM) or vehicle for 30 minutes.[9] d. Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes. e. Wash the cells with ice-cold PBS and lyse them. f. Determine protein concentration in the lysates. g. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. h. Block the membrane and probe with primary antibodies against phosphorylated IRβ and total IRβ. i. Incubate with appropriate secondary antibodies and visualize the bands. j. Quantify the band intensities to determine the ratio of phosphorylated IRβ to total IRβ.

Protocol 3: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol provides a general framework for evaluating the efficacy of Trodusquemine in a DIO mouse model.[5]

DIO_Mouse_Study cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatize Acclimatize Mice High_Fat_Diet Feed High-Fat Diet Acclimatize->High_Fat_Diet Monitor_Weight Monitor Body Weight High_Fat_Diet->Monitor_Weight Randomize Randomize Mice into Groups Monitor_Weight->Randomize Administer_Trodusquemine Administer Trodusquemine (e.g., 10 mg/kg, i.p.) Randomize->Administer_Trodusquemine Monitor_Parameters Monitor Body Weight, Food Intake Administer_Trodusquemine->Monitor_Parameters Glucose_Tolerance_Test Perform Glucose Tolerance Test Monitor_Parameters->Glucose_Tolerance_Test Collect_Samples Collect Blood and Tissues Glucose_Tolerance_Test->Collect_Samples Analyze_Samples Analyze Plasma Insulin, Leptin, and Tissue Phosphorylation Collect_Samples->Analyze_Samples

Caption: Workflow for an in vivo study using a diet-induced obesity mouse model.

Methodology:

  • Animals and Diet:

    • Male C57BL/6J mice are commonly used.

    • Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.

  • Procedure: a. After the obesity induction period, randomize the mice into treatment and control groups. b. Administer Trodusquemine (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.[5][9] c. Monitor body weight and food intake regularly throughout the study. d. Towards the end of the treatment period, perform metabolic tests such as an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT). e. At the end of the study, collect blood samples for analysis of plasma insulin, leptin, and glucose levels. f. Harvest tissues such as the liver, adipose tissue, and hypothalamus for further analysis, including Western blotting for key signaling protein phosphorylation (e.g., IR, Akt, STAT3).

Trodusquemine is a valuable research tool for investigating the roles of PTP1B in various physiological and pathological processes. The protocols and data presented here provide a foundation for designing and conducting experiments to further elucidate the therapeutic potential of PTP1B inhibition. Researchers should always adhere to institutional guidelines and best practices for laboratory and animal research.

References

Investigating the Anti-inflammatory Effects of Ertiprotafib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertiprotafib, a compound initially developed for the treatment of type 2 diabetes, has demonstrated notable anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory mechanisms of this compound. The primary anti-inflammatory action of this compound is attributed to its potent inhibition of IkappaB kinase beta (IKKβ), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Additionally, this compound has been identified as a dual agonist for peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), which may also contribute to its anti-inflammatory profile.[3]

Mechanism of Action

The canonical anti-inflammatory mechanism of this compound involves the direct inhibition of IKKβ. IKKβ is a critical kinase that phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting IKKβ, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.

Quantitative Data Summary

The following table summarizes the known quantitative data for the inhibitory activity of this compound.

TargetIC50Assay TypeReference
IkappaB kinase beta (IKKβ)400 nMIn vitro kinase assay[1]
Protein Tyrosine Phosphatase 1B (PTP1B)>20 µMIn vitro phosphatase assay[4]

Key Experimental Protocols

Protocol 1: In Vitro IKKβ Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against human IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKtide (IKKβ substrate peptide)

  • ATP

  • Kinase assay buffer

  • This compound

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% in the assay.

  • Assay Reaction:

    • In a 96-well plate, add 5 µL of each this compound dilution or vehicle control.

    • Add 10 µL of a solution containing IKKβ enzyme and IKKtide substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: NF-κB Reporter Gene Assay

This cell-based assay measures the effect of this compound on the transcriptional activity of NF-κB.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB-driven luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TNF-α (or another NF-κB activator like LPS)

  • This compound

  • DMSO (vehicle control)

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • NF-κB Activation:

    • Stimulate the cells with a known concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

    • Include a non-stimulated control group.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

    • Measure the firefly luciferase activity (driven by the NF-κB promoter) and Renilla luciferase activity (as a transfection control) according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity by TNF-α relative to the unstimulated control.

    • Determine the percent inhibition of TNF-α-induced NF-κB activity by this compound.

    • Calculate the IC50 value for the inhibition of NF-κB activation.

Protocol 3: Measurement of Pro-inflammatory Cytokine Production

This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines from immune cells.

Materials:

  • RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO (vehicle control)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells or PBMCs in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the percent inhibition of LPS-induced cytokine production by this compound.

    • Calculate the IC50 value for the inhibition of each cytokine.

Visualizations

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK_complex Inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.

Experimental_Workflow_IKK_Inhibition start Start prep_reagents Prepare Reagents: - this compound dilutions - IKKβ enzyme - Substrate & ATP start->prep_reagents assay_setup Set up 96-well plate: - Add this compound/Vehicle - Add Enzyme/Substrate prep_reagents->assay_setup reaction Initiate Reaction: Add ATP Incubate at 30°C assay_setup->reaction detection Measure ADP Production: Use ADP-Glo™ Assay reaction->detection analysis Data Analysis: Calculate % Inhibition Determine IC50 detection->analysis end End analysis->end

Caption: Experimental workflow for the in vitro IKKβ kinase inhibition assay.

Logical_Relationship_Anti_inflammatory This compound This compound IKKb_inhibition IKKβ Inhibition This compound->IKKb_inhibition PPAR_agonism PPARα/γ Agonism This compound->PPAR_agonism NFkB_inhibition Decreased NF-κB Activation IKKb_inhibition->NFkB_inhibition Anti_inflammatory_effect Anti-inflammatory Effect PPAR_agonism->Anti_inflammatory_effect Contributes to Cytokine_reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_inhibition->Cytokine_reduction Cytokine_reduction->Anti_inflammatory_effect

Caption: Logical relationship of this compound's mechanisms of anti-inflammatory action.

References

Application Notes and Protocols for BI605906: A Potent IKK-β Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI605906 is a potent and selective chemical probe for IκB kinase β (IKK-β), a critical enzyme in the NF-κB signaling pathway. With an IC50 of 380 nM, BI605906 serves as a valuable tool for investigating the roles of IKK-β in inflammation, immunity, and cancer.[1] This document provides detailed application notes and experimental protocols for the use of BI605906 in various research contexts.

Data Presentation

Inhibitor Profile of BI605906
PropertyValueReference
Target IκB kinase β (IKK-β)[1]
IC50 380 nM (at 0.1 mM ATP)[1]
Molecular Weight 432.51 g/mol
Formula C₁₇H₂₂F₂N₄O₃S₂
Solubility Soluble to 100 mM in DMSO
Purity ≥98%
Storage Store at -20°C
Selectivity Profile of BI605906
KinaseIC50
IKK-β 380 nM
IKK-α>10 µM
IKK-ε>10 µM
TBK1>10 µM
Insulin-like growth factor 1 (IGF1) receptor7.6 µM

Data compiled from publicly available sources.[1]

Signaling Pathway

The canonical NF-κB signaling pathway is a central regulator of inflammatory responses. Upon stimulation by cytokines such as TNF-α or IL-1, the IKK complex, consisting of IKK-α, IKK-β, and the regulatory subunit NEMO, is activated. IKK-β then phosphorylates the inhibitor of κBα (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. BI605906 selectively inhibits the kinase activity of IKK-β, thereby preventing the phosphorylation and degradation of IκBα and blocking the downstream activation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_IL1 TNF-α / IL-1 Receptor Receptor TNFa_IL1->Receptor Binds IKK_complex IKK Complex (IKK-α/IKK-β/NEMO) Receptor->IKK_complex Activates IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB Phosphorylates BI605906 BI605906 BI605906->IKK_complex Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p50/p65 IkBa_NFkB->NFkB Releases Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Ub->Proteasome Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene_Exp Pro-inflammatory Gene Expression DNA->Gene_Exp Induces

Figure 1: Simplified diagram of the canonical NF-κB signaling pathway and the inhibitory action of BI605906.

Experimental Protocols

IKK-β In Vitro Kinase Assay

This protocol is for determining the in vitro potency of BI605906 against recombinant IKK-β.

Materials:

  • Recombinant human IKK-β enzyme

  • IKKtide substrate (peptide substrate for IKK-β)

  • 5x Kinase assay buffer

  • ATP

  • BI605906

  • Kinase-Glo® Max reagent

  • White 96-well plates

Procedure:

  • Prepare a 1x kinase assay buffer by diluting the 5x stock with distilled water.

  • Prepare a master mix containing 5x kinase assay buffer, ATP (final concentration of 0.1 mM), and IKKtide substrate.

  • Add the master mix to the wells of a white 96-well plate.

  • Prepare serial dilutions of BI605906 in 1x kinase assay buffer with a constant final DMSO concentration (not exceeding 1%). Add the diluted inhibitor to the appropriate wells.

  • Add 1x kinase assay buffer to the "blank" wells.

  • Dilute the IKK-β enzyme to the desired concentration in 1x kinase assay buffer.

  • Initiate the reaction by adding the diluted IKK-β enzyme to the "positive control" and "test inhibitor" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

  • After the incubation, add the Kinase-Glo® Max reagent to each well.

  • Cover the plate and incubate at room temperature for 15 minutes.

  • Measure the luminescence using a microplate reader.

  • Subtract the "blank" values from all other readings and calculate the percent inhibition for each inhibitor concentration to determine the IC50.

Kinase_Assay_Workflow A Prepare Master Mix (Buffer, ATP, Substrate) B Add Master Mix to 96-well plate A->B C Add serially diluted BI605906 B->C D Add IKK-β enzyme to initiate reaction C->D E Incubate at 30°C for 45 min D->E F Add Kinase-Glo® Max Reagent E->F G Incubate at RT for 15 min F->G H Measure Luminescence G->H

Figure 2: Workflow for the in vitro IKK-β kinase assay.

Western Blot for IκBα Phosphorylation

This protocol allows for the assessment of BI605906's effect on IκBα phosphorylation in a cellular context.

Materials:

  • HeLa cells (or other suitable cell line)

  • TNF-α

  • BI605906

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with varying concentrations of BI605906 for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.[2]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total IκBα and β-actin as loading controls.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimulation and inhibition by BI605906.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • TNF-α

  • BI605906

  • Luciferase assay reagent

  • White opaque 96-well plates

Procedure:

  • Seed the NF-κB reporter cells in a white opaque 96-well plate and incubate overnight.

  • Pre-treat the cells with different concentrations of BI605906 for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.

  • Remove the culture medium and lyse the cells according to the luciferase assay kit instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a microplate reader.

  • Normalize the luciferase activity to a control (e.g., untreated cells) and calculate the percent inhibition.[3]

Reporter_Assay_Workflow A Seed NF-κB reporter cells in 96-well plate B Pre-treat with BI605906 A->B C Stimulate with TNF-α B->C D Lyse cells C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F

Figure 3: Workflow for the NF-κB luciferase reporter assay.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always follow appropriate laboratory safety procedures. The information provided is for research use only and not for human or therapeutic use.

References

Application Notes and Protocols for a Phosphotyrosine (pTyr) Monocarboxylic Acid Mimetic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a phosphotyrosine (pTyr) monocarboxylic acid mimetic, a valuable tool for research and drug development. This document details its applications in inhibiting key signaling proteins, presents quantitative data on its efficacy, and provides detailed protocols for relevant experiments.

Introduction

Protein tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and metabolism. This process is tightly regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Dysregulation of tyrosine phosphorylation is a hallmark of numerous diseases, most notably cancer and diabetes.

The study of these pathways and the development of targeted therapeutics have been hampered by the inherent instability of phosphotyrosine (pTyr) residues in peptides and small molecules, which are rapidly dephosphorylated by cellular phosphatases. To overcome this limitation, non-hydrolyzable pTyr mimetics have been developed. This document focuses on a specific class of these mimetics: monocarboxylic acid-based analogs. These compounds replace the labile phosphate group with a more stable carboxylate moiety, effectively mimicking the charge and structure of pTyr while resisting enzymatic degradation.

Applications

This pTyr monocarboxylic acid mimetic has demonstrated significant potential as a competitive inhibitor of Src Homology 2 (SH2) domains and protein tyrosine phosphatases (PTPs), key players in cellular signaling.

  • SH2 Domain Inhibition: SH2 domains are structural motifs found in numerous intracellular signaling proteins that recognize and bind to specific pTyr-containing sequences. This interaction is crucial for the assembly of signaling complexes and the propagation of downstream signals. By competitively binding to SH2 domains, the pTyr mimetic can disrupt these protein-protein interactions and block aberrant signaling. Key SH2 domain-containing proteins that can be targeted include:

    • Growth factor receptor-bound protein 2 (Grb2): An adaptor protein that links receptor tyrosine kinases to the Ras/MAPK pathway, which is frequently hyperactivated in cancer.

    • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a pivotal role in cell growth, survival, and inflammation, and is constitutively active in many cancers.

    • Lymphocyte-specific protein tyrosine kinase (Lck): A critical kinase in T-cell receptor signaling and T-cell activation.

    • SH2 domain-containing protein tyrosine phosphatase 2 (SHP-2): A phosphatase that, despite its enzymatic function, often acts as a positive regulator of signaling pathways such as the Ras/MAPK cascade.

  • Protein Tyrosine Phosphatase (PTP) Inhibition: PTPs are enzymes that remove phosphate groups from tyrosine residues, thereby downregulating signaling pathways. In some diseases, such as diabetes, the overactivity of certain PTPs, like PTP1B, can lead to insulin resistance. The pTyr mimetic can act as a substrate analog and inhibit the activity of these phosphatases. A key target in this area is:

    • Protein Tyrosine Phosphatase 1B (PTP1B): A major negative regulator of the insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity.

Data Presentation

The following tables summarize the quantitative data for various pTyr mimetics, including monocarboxylic acid analogs, from published studies.

Table 1: Inhibition of Grb2 SH2 Domain Binding

MimeticPeptide Sequence ContextAssay MethodIC50 (µM)
O-carboxymethyltyrosine (cmT)High affinity β-bend mimicking platformBiacore2.5
4-(carboxymethyl)phenylalanine (cmF)High affinity β-bend mimicking platformBiacore65
4-(carboxydifluoromethyl)phenylalanine (F2cmF)High affinity β-bend mimicking platformBiacore28
cmF with Nα-oxalyl auxiliaryHigh affinity β-bend mimicking platformBiacore0.6
F2cmF with Nα-oxalyl auxiliaryHigh affinity β-bend mimicking platformBiacore2

Table 2: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

MimeticPeptide Sequence ContextAssay MethodIC50 (µM)
L-O-malonyltyrosine (L-OMT)Ac-D-A-D-E-X-L-amidePTP1B Enzyme Assay10
D,L-phosphonomethyl phenylalanine (Pmp)Ac-D-A-D-E-X-L-amidePTP1B Enzyme Assay200

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of the pTyr monocarboxylic acid mimetic.

Biacore (Surface Plasmon Resonance) Binding Assay for SH2 Domain Inhibition

This protocol describes a general procedure for assessing the binding affinity of pTyr mimetics to an SH2 domain using surface plasmon resonance (SPR).

Materials:

  • Biacore instrument (e.g., Biacore X, T200)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Recombinant, purified SH2 domain protein (e.g., Grb2 SH2)

  • pTyr mimetic-containing peptides and control peptides

  • Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the SH2 domain protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 2000-3000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without the SH2 domain protein to serve as a control for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the pTyr mimetic-containing peptide and control peptides in running buffer (e.g., 0.1 µM to 100 µM).

    • Inject the peptide solutions over the SH2 domain and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow for a dissociation phase by flowing running buffer over the surfaces for a defined time (e.g., 300 seconds).

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution for a short duration (e.g., 30 seconds) to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • For affinity determination, plot the steady-state binding response against the analyte concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • For IC50 determination in a competition assay, a known pTyr-containing peptide is mixed with varying concentrations of the mimetic inhibitor. The concentration of the mimetic that reduces the binding of the known peptide by 50% is the IC50.

Cell Lysate Preparation for Protein Binding Studies

This protocol outlines the preparation of cell lysates to be used in pull-down or co-immunoprecipitation assays to assess the ability of the pTyr mimetic to inhibit protein-protein interactions in a more physiological context.

Materials:

  • Cultured cells (e.g., a cell line overexpressing a target receptor tyrosine kinase)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • If required, stimulate the cells with a growth factor (e.g., EGF) to induce tyrosine phosphorylation.

    • Treat the cells with the pTyr mimetic or a vehicle control for the desired time.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm plate).

    • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • Normalize the lysates to the same protein concentration with lysis buffer. The lysates are now ready for use in downstream applications like immunoprecipitation or pull-down assays.

PTP1B Enzyme Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory activity of the pTyr mimetic against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • pTyr mimetic inhibitor and a known PTP1B inhibitor (e.g., sodium orthovanadate) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the pTyr mimetic in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the mimetic in the assay buffer.

    • Prepare a solution of PTP1B enzyme in the assay buffer.

    • Prepare a solution of pNPP in the assay buffer.

  • Inhibition Assay:

    • To the wells of a 96-well plate, add the assay buffer, the pTyr mimetic dilutions (or vehicle control), and the PTP1B enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 1 N NaOH).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the mimetic compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of the pTyr monocarboxylic acid mimetic.

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pTyr pTyr RTK->pTyr Autophosphorylation Grb2 Grb2 pTyr->Grb2 SH2 domain binding SOS SOS Grb2->SOS SH3 domain binding Ras Ras SOS->Ras Activates MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation pTyr_Mimetic pTyr Monocarboxylic Acid Mimetic pTyr_Mimetic->Grb2 Inhibits Binding

Caption: Grb2 signaling pathway and inhibition by a pTyr mimetic.

STAT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pTyr_Mimetic pTyr Monocarboxylic Acid Mimetic pTyr_Mimetic->JAK Inhibits STAT3 recruitment DNA DNA pSTAT3_dimer->DNA Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: STAT3 signaling pathway and potential inhibition.

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor pIR p-Insulin Receptor Insulin_Receptor->pIR Insulin Binding & Autophosphorylation IRS IRS pIR->IRS Phosphorylates PTP1B PTP1B PTP1B->pIR Dephosphorylates pIRS p-IRS IRS->pIRS PI3K_Akt_Pathway PI3K/Akt Pathway pIRS->PI3K_Akt_Pathway Activates Glucose_Uptake Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake pTyr_Mimetic pTyr Monocarboxylic Acid Mimetic pTyr_Mimetic->PTP1B Inhibits

Caption: PTP1B in insulin signaling and its inhibition.

Experimental_Workflow_SH2_Inhibition cluster_workflow Experimental Workflow: SH2 Domain Inhibition Start Start Synthesize Synthesize pTyr Mimetic Peptide Start->Synthesize SPR Perform SPR Binding Assay Synthesize->SPR Immobilize Immobilize SH2 Domain on Chip Immobilize->SPR Analyze Analyze Data (IC50 / KD) SPR->Analyze Cell_Assay Validate in Cell-based Assay Analyze->Cell_Assay End End Cell_Assay->End

Caption: Workflow for evaluating SH2 domain inhibitors.

Application Notes and Protocols for a Novel Class of Insulin Sensitizers in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a primary pathophysiological defect in type 2 diabetes. While traditional insulin sensitizers like thiazolidinediones (TZDs) have been effective, their use has been limited by side effects. This has spurred the development of novel classes of insulin sensitizers with distinct mechanisms of action, aiming for improved safety and efficacy. This document provides an overview, quantitative data, and experimental protocols for select novel insulin sensitizers, including Mitochondrial Pyruvate Carrier (MPC) modulators, AMPK activators, and SIRT1 activators.

Mitochondrial Pyruvate Carrier (MPC) Modulators

Overview and Mechanism of Action

A new generation of insulin sensitizers targets the mitochondrial pyruvate carrier (MPC), a protein complex crucial for transporting pyruvate into the mitochondria. By modulating the MPC, these compounds can reprogram cellular metabolism, shifting from glucose oxidation towards the utilization of fatty acids and amino acids. This modulation improves insulin sensitivity without the direct activation of PPARγ, which is associated with the side effects of older TZDs.

Azemiglitazone (MSDC-0602K) is a leading MPC modulator. It is a second-generation insulin sensitizer designed to have minimal direct interaction with PPARγ while still exerting robust insulin-sensitizing effects by targeting the MPC.[1][2][3]

Signaling Pathway

MPC_Modulation cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4_Translocation GLUT4 Translocation AKT->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Pyruvate_Entry Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_Entry->MPC TCA_Cycle TCA Cycle MPC->TCA_Cycle Fatty_Acid_Oxidation Fatty Acid Oxidation MPC->Fatty_Acid_Oxidation Shifts metabolism towards Fatty_Acid_Oxidation->Glucose_Uptake Improves Azemiglitazone Azemiglitazone Azemiglitazone->MPC

Mechanism of Azemiglitazone via MPC Modulation.
Quantitative Data

The following data is from a post-hoc analysis of the Phase 2b EMMINENCE trial in patients with non-alcoholic steatohepatitis (NASH) and concomitant type 2 diabetes who were on a stable dose of a GLP-1 agonist.[2][3]

ParameterTreatment GroupBaseline (Mean)Change from Baseline
HbA1c Azemiglitazone (any dose) + GLP-1 Agonist7.2%-0.5%
Fasting Insulin Azemiglitazone (125 mg and 250 mg)Not SpecifiedStatistically significant reduction
Fasting Glucose Azemiglitazone (125 mg and 250 mg)Not SpecifiedStatistically significant reduction
HOMA-IR Azemiglitazone (125 mg and 250 mg)Not SpecifiedStatistically significant reduction
Liver Enzymes (ALT, AST) Azemiglitazone (any dose) + GLP-1 AgonistNot SpecifiedImproved

Note: This data is from a subgroup analysis and may not be representative of the broader type 2 diabetes population.

AMP-Activated Protein Kinase (AMPK) Activators

Overview and Mechanism of Action

AMPK is a cellular energy sensor that plays a crucial role in regulating glucose and lipid metabolism. Activation of AMPK can lead to increased glucose uptake in muscle, decreased glucose production in the liver, and increased fatty acid oxidation. Direct AMPK activators represent a promising therapeutic strategy for type 2 diabetes.

PXL770 is a first-in-class, oral, direct AMPK activator.[4]

Signaling Pathway

AMPK_Activation cluster_effects Downstream Effects PXL770 PXL770 AMPK AMPK PXL770->AMPK Activates Glucose_Uptake_Muscle Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake_Muscle Gluconeogenesis_Liver Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis_Liver Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis

Mechanism of PXL770 through AMPK Activation.
Quantitative Data

The following data is from the 12-week, Phase 2a STAMP-NAFLD trial in patients with presumed NASH, including a subgroup with type 2 diabetes.[4][5][6]

ParameterTreatment Group (T2D Subgroup)Change from Baselinep-value
Liver Fat Content (relative) PXL770 (500 mg QD)-27%0.004 (vs. baseline)
HbA1c PXL770 (500 mg QD)-0.64% (placebo-adjusted)<0.05
Fasting Plasma Glucose PXL770 (500 mg QD)Significant decrease (placebo-adjusted)<0.05
Alanine Transaminase (ALT) PXL770 (500 mg QD)Significant decrease (vs. placebo)<0.05
Aspartate Transaminase (AST) PXL770 (500 mg QD)Significant decrease (vs. placebo)<0.05

Sirtuin 1 (SIRT1) Activators

Overview and Mechanism of Action

SIRT1 is an NAD+-dependent deacetylase that is a key regulator of metabolism and cellular stress responses. Activation of SIRT1 has been shown to improve insulin sensitivity, increase mitochondrial biogenesis, and reduce inflammation, making it an attractive target for the treatment of type 2 diabetes.

SRT2104 is a selective, small-molecule activator of SIRT1.[7]

Signaling Pathway

SIRT1_Activation cluster_effects Downstream Effects SRT2104 SRT2104 SIRT1 SIRT1 SRT2104->SIRT1 Activates PGC1a_Deacetylation PGC-1α Deacetylation SIRT1->PGC1a_Deacetylation Insulin_Sensitivity Improved Insulin Sensitivity SIRT1->Insulin_Sensitivity Inflammation Reduced Inflammation SIRT1->Inflammation Mitochondrial_Biogenesis Increased Mitochondrial Biogenesis PGC1a_Deacetylation->Mitochondrial_Biogenesis

Mechanism of SRT2104 through SIRT1 Activation.
Quantitative Data

The following data is from a Phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104 in subjects with type 2 diabetes on stable metformin therapy.[7]

ParameterPlaceboSRT2104 (0.25g)SRT2104 (0.5g)SRT2104 (1.0g)SRT2104 (2.0g)
Change in Fasting Glucose (mmol/L) -1.17-1.11-0.52-0.97-0.15
Change in Fasting Insulin (pmol/L) 1.08.9-6.94.115.2
Change in Total Cholesterol (mmol/L) Not ReportedNot ReportedNot Reported-0.36Not Reported
Change in Triglycerides (mmol/L) Not ReportedNot ReportedNot Reported-0.22Not Reported
Change in Body Weight (kg) Not ReportedNot ReportedNot ReportedNot Reported-0.93

Note: Treatment with SRT2104 for 28 days did not result in consistent, dose-related improvements in glucose or insulin control.[7] However, a modest beneficial impact on lipids was observed.[7]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the body's ability to metabolize glucose.

Procedure:

  • Patient Preparation: Patients should consume a diet with at least 150 grams of carbohydrates per day for three days prior to the test.[8] Patients should fast for 8-12 hours overnight before the test.[9][10] Water is permitted. Strenuous exercise should be avoided the day before the test.[11]

  • Baseline Blood Sample: A fasting blood sample is collected to measure baseline plasma glucose and insulin levels.[9][11]

  • Glucose Administration: The patient drinks a solution containing 75 grams of glucose within a 5-minute period.[8][9]

  • Post-Glucose Blood Samples: Blood samples are collected at 30, 60, 90, and 120 minutes after the glucose drink is consumed to measure plasma glucose and insulin levels.[9]

  • Patient State: The patient should remain seated and should not smoke, eat, or drink anything other than water during the test.[8][10]

HbA1c Measurement

Objective: To determine the average blood glucose concentration over the preceding 2-3 months.

Procedure:

  • Sample Collection: A venous blood sample is collected in an EDTA (lavender top) tube. Fasting is not required for this test.[12]

  • Analysis: The whole blood sample is analyzed using a laboratory method such as high-performance liquid chromatography (HPLC) or an enzymatic assay.[13]

  • Principle (Enzymatic Method):

    • Whole blood is lysed to release hemoglobin.

    • The total hemoglobin concentration is measured spectrophotometrically.

    • A protease releases fructosylated dipeptides from the N-terminus of the hemoglobin β-chain.

    • Fructosyl peptide oxidase (FPOX) oxidatively cleaves these dipeptides, producing hydrogen peroxide (H₂O₂).

    • The H₂O₂ is measured colorimetrically, and its amount is proportional to the HbA1c concentration.[13]

  • Reporting: The result is reported as a percentage of total hemoglobin.

Lipid Profile Analysis

Objective: To measure the levels of various lipids in the blood, including total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides.

Procedure:

  • Patient Preparation: For a standard lipid profile, an 8-12 hour fast is typically required.[14] Only water is permitted.

  • Sample Collection: A venous blood sample is collected in a serum separator tube (SST).

  • Sample Processing: The blood is centrifuged to separate the serum from the blood cells.

  • Analysis: The serum is analyzed using automated enzymatic colorimetric assays for total cholesterol, HDL cholesterol, and triglycerides.[15] LDL cholesterol is often calculated using the Friedewald formula: LDL = Total Cholesterol - HDL - (Triglycerides / 5).[14]

Assessment of Liver Fat by MRI-Proton Density Fat Fraction (PDFF)

Objective: To non-invasively quantify the amount of fat in the liver.

Procedure:

  • Patient Preparation: No special preparation is typically required.

  • Image Acquisition: The patient undergoes a magnetic resonance imaging (MRI) scan of the abdomen. A specific chemical shift-encoded MRI sequence is used to acquire images that can differentiate between water and fat protons.[16][17]

  • Data Processing: The acquired MRI data is processed using specialized software to generate a PDFF map of the liver. The PDFF is calculated as the ratio of the signal from fat protons to the total signal from both fat and water protons.[16][17]

  • Quantification: Regions of interest (ROIs) are drawn on the PDFF map within different segments of the liver to obtain an average liver fat percentage.[16] A hepatic steatosis diagnosis is typically made when the MRI-PDFF is ≥ 5%.[16]

Experimental Workflows

Clinical Trial Workflow for a Novel Insulin Sensitizer

Clinical_Trial_Workflow Screening Patient Screening (T2D Diagnosis, Inclusion/Exclusion Criteria) Baseline Baseline Visit (Informed Consent, Physical Exam, Baseline Measurements) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug or Placebo Administration) Randomization->Treatment Follow_Up Follow-up Visits (Safety Monitoring, Efficacy Assessments) Treatment->Follow_Up End_of_Study End of Study Visit (Final Assessments) Follow_Up->End_of_Study Data_Analysis Data Analysis and Reporting End_of_Study->Data_Analysis

A generalized workflow for a clinical trial of a novel insulin sensitizer.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. The clinical trial data presented is based on publicly available information and may not represent the complete data sets. Researchers should refer to the full study publications for a comprehensive understanding of the results and methodologies.

References

Application Notes and Protocols for SC-514, a Potent IKK-beta Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IκB kinase beta (IKK-beta) is a critical serine-threonine protein kinase that plays a pivotal role in the activation of the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the cellular inflammatory response, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer. As a key mediator in this pathway, IKK-beta represents a significant target for therapeutic intervention.

SC-514 is a potent and selective, ATP-competitive inhibitor of IKK-beta.[1][2] By binding to the ATP pocket of IKK-beta, SC-514 effectively blocks the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB.[1] This action prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. These application notes provide detailed protocols for utilizing SC-514 to study IKK-beta inhibition and its downstream effects.

Data Presentation

Inhibitory Activity of SC-514
ParameterValueCell Line/SystemReference
IC50 (IKK-beta) 3-12 µMRecombinant Human IKK-beta[2]
IC50 (IL-6 expression) 20 µMIL-1β-stimulated Rheumatoid Arthritis Synovial Fibroblasts (RASFs)[3]
IC50 (IL-8 expression) 20 µMIL-1β-stimulated RASFs[3]
IC50 (COX-2 expression) 8 µMIL-1β-stimulated RASFs[3]
IC50 (Osteoclastogenesis) <5 µMRANKL-induced RAW264.7 cells[4]
Selectivity Profile of SC-514
KinaseIC50 (µM)Fold Selectivity vs. IKK-betaReference
IKK-alpha >200>16-67[5]
IKK-i >200>16-67[5]
TBK-1 >200>16-67[5]
PIM3 Similar to IKK-beta~1[6]
PIM1 Similar to IKK-beta~1[6]
DYRK1A Similar to IKK-beta~1[6]
DYRK3 Similar to IKK-beta~1[6]
Aurora B Similar to IKK-beta~1[6]
ERK8 > IKK-beta-[6]
PKD1 > IKK-beta-[6]
CDK2 > IKK-beta-[6]
CK1 > IKK-beta-[6]

Signaling Pathway and Inhibitor Mechanism

IKK_beta_NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases IKK_Complex IKK Complex (IKK-α, IKK-β, IKK-γ/NEMO) Upstream_Kinases->IKK_Complex Activation IkappaB IκBα IKK_Complex->IkappaB Phosphorylation (Ser32/36) SC514 SC-514 SC514->IKK_Complex Inhibition (ATP-Competitive) Phospho_IkappaB Phosphorylated IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkappaB NF-κB / IκBα Complex (Inactive) NFkB_IkappaB->NFkB Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Phospho_IkappaB->Ub_Proteasome Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Caption: The NF-κB signaling pathway and the mechanism of action of SC-514.

Experimental Protocols

In Vitro IKK-beta Kinase Assay

This protocol is for determining the in vitro inhibitory activity of SC-514 on recombinant IKK-beta.

Materials:

  • Recombinant human IKK-beta (full-length, GST-tagged)

  • IKK-beta substrate: GST-IκBα (1-54) or a synthetic peptide substrate (e.g., IKKtide)

  • SC-514

  • ATP ([γ-³²P]ATP for radiometric assay or unlabeled ATP for ADP-Glo™ assay)

  • Kinase Assay Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA

  • DTT (1 M)

  • Stop Solution (e.g., EDTA for ADP-Glo™ or phosphoric acid for radiometric assay)

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase Buffer, ATP, Substrate) Start->Prepare_Reagents Prepare_Inhibitor Prepare Serial Dilutions of SC-514 Prepare_Reagents->Prepare_Inhibitor Add_Components Add to 96-well Plate: 1. SC-514/DMSO Vehicle 2. IKK-beta Enzyme 3. Substrate Prepare_Inhibitor->Add_Components Pre_Incubate Pre-incubate at Room Temperature (10-15 min) Add_Components->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C (30-60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (Radiometric or Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro IKK-beta kinase assay.

  • Prepare Kinase Reaction Buffer (1X): Dilute the 5X Kinase Assay Buffer with sterile distilled water and add DTT to a final concentration of 1 mM.

  • Prepare SC-514 Dilutions: Prepare a stock solution of SC-514 in DMSO. Perform serial dilutions in 1X Kinase Reaction Buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.

  • Set up the Kinase Reaction: In a 96-well plate, add the following in order:

    • SC-514 dilution or DMSO vehicle.

    • Diluted recombinant IKK-beta enzyme.

    • IKK-beta substrate (GST-IκBα or peptide).

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for IKK-beta.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Stop the Reaction: Add the appropriate stop solution to each well.

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated ³²P using a scintillation counter.

    • ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.

  • Data Analysis: Plot the percentage of IKK-beta inhibition against the log concentration of SC-514 and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of IκBα Phosphorylation and Degradation

This protocol describes the detection of phosphorylated and total IκBα in cell lysates following treatment with SC-514 and stimulation with an NF-κB activator.

Materials:

  • Cell line of interest (e.g., HeLa, 3T3 fibroblasts)

  • SC-514

  • NF-κB activator (e.g., TNF-α, IL-1β)

  • Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36) and Mouse anti-total IκBα

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • ECL detection reagent

Procedure:

Western_Blot_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Pre_Treat Pre-treat with SC-514 or Vehicle (1-2 hours) Seed_Cells->Pre_Treat Stimulate Stimulate with NF-κB Activator (e.g., TNF-α for 5-30 min) Pre_Treat->Stimulate Lyse_Cells Lyse Cells and Collect Lysates Stimulate->Lyse_Cells Quantify_Protein Quantify Protein Concentration (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate Proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (e.g., 5% BSA in TBST) Transfer->Block Primary_Ab Incubate with Primary Antibodies (anti-p-IκBα and anti-total IκBα) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detect Detect with ECL Reagent and Image Secondary_Ab->Detect Analyze Analyze Band Intensities Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of IκBα phosphorylation.

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of SC-514 or DMSO vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Stripping and Re-probing: To detect total IκBα, the membrane can be stripped and re-probed with the primary antibody against total IκBα, followed by the appropriate secondary antibody and detection. Alternatively, run parallel gels.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated IκBα signal to the total IκBα signal.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimulation and inhibition by SC-514.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Control plasmid with a constitutively active promoter driving Renilla luciferase expression (for normalization)

  • Transfection reagent

  • SC-514

  • NF-κB activator (e.g., TNF-α)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

Luciferase_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Transfect Co-transfect with NF-κB-Luc and Renilla-Luc Plasmids Seed_Cells->Transfect Incubate_Transfection Incubate for 24 hours Transfect->Incubate_Transfection Pre_Treat Pre-treat with SC-514 or Vehicle (1-2 hours) Incubate_Transfection->Pre_Treat Stimulate Stimulate with NF-κB Activator (e.g., TNF-α for 6-24 hours) Pre_Treat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla Luciferase Activities Lyse_Cells->Measure_Luciferase Analyze_Data Normalize Firefly to Renilla Activity and Determine Inhibition Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the NF-κB luciferase reporter assay.

  • Cell Seeding and Transfection: Seed HEK293 cells into 96-well plates. The following day, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Incubation: Allow the cells to express the reporter genes for 24 hours.

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of SC-514 or DMSO vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay kit manufacturer's instructions.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity by SC-514 compared to the stimulated control and determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: SC-514, a Potent IKK-β Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective use of SC-514, a potent and selective inhibitor of IκB kinase β (IKK-β).

Frequently Asked Questions (FAQs)

Q1: What is SC-514 and what is its mechanism of action?

A1: SC-514 is a selective and reversible ATP-competitive inhibitor of IKK-β (also known as IKK2).[1] By binding to the ATP pocket of IKK-β, it prevents the phosphorylation of its downstream substrate, IκBα.[1] This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and degradation, thereby blocking the nuclear translocation and activation of the NF-κB transcription factor.[1][2]

Q2: What is the selectivity profile of SC-514?

A2: SC-514 exhibits high selectivity for IKK-β over other kinases. It has been shown to have more than 10-fold selectivity over 28 other kinases, including JNK, p38, MK2, and ERK. It does not significantly inhibit other IKK isoforms such as IKK-α, IKK-i, and TBK-1 at concentrations where it effectively inhibits IKK-β.

Q3: How should I prepare and store SC-514?

A3: SC-514 is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent such as DMSO. A stock solution of 25 mM in DMSO can be prepared.[3] For long-term storage, the solid compound should be stored at -20°C. The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to one year.[1]

Q4: What is the recommended working concentration for SC-514 in cell culture experiments?

A4: The optimal working concentration of SC-514 can vary depending on the cell line and the specific experimental conditions. Based on its IC50 values, a starting concentration range of 10-50 µM is recommended for most cell-based assays.[1][4] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and desired effect. In some cell lines, concentrations up to 100 µM have been used to achieve near-complete inhibition of IκBα phosphorylation.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak inhibition of NF-κB activation Insufficient inhibitor concentration: The concentration of SC-514 may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., 10-100 µM).
Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Prepare fresh stock solutions from solid compound and aliquot for single use. Store aliquots at -80°C.[1]
High cell density: A high number of cells can metabolize or bind the inhibitor, reducing its effective concentration.Optimize cell seeding density to ensure an adequate inhibitor-to-cell ratio.
Short incubation time: The incubation time with SC-514 may not be sufficient to achieve maximal inhibition.Increase the pre-incubation time with SC-514 before stimulating the cells (e.g., 1-2 hours).
Cell toxicity or off-target effects observed High inhibitor concentration: Concentrations significantly above the optimal range may lead to off-target effects or cytotoxicity.Lower the concentration of SC-514 and perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range. At concentrations ≥12.5µM, SC-514 has been shown to induce apoptosis in some cell lines.[2]
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and include a vehicle control in your experiments.
Off-target kinase inhibition: Although selective, at very high concentrations, SC-514 might inhibit other kinases.Use the lowest effective concentration of SC-514 as determined by your dose-response experiments. Consider using a second, structurally different IKK-β inhibitor to confirm that the observed effects are specific to IKK-β inhibition.
Variability in experimental results Inconsistent inhibitor preparation: Inaccurate pipetting or incomplete dissolution of the solid compound can lead to variations in stock solution concentration.Ensure the solid compound is fully dissolved in the solvent. Use calibrated pipettes for accurate dilutions.
Differences in cell passage number or confluency: Cellular responses can vary with passage number and confluency.Use cells within a consistent range of passage numbers and ensure a consistent level of confluency at the start of each experiment.
Incomplete inhibition of upstream activators: If the stimulus for NF-κB activation is too strong, it may overcome the inhibitory effect of SC-514.Titrate the concentration of the stimulus (e.g., TNF-α, IL-1β) to a level that can be effectively blocked by SC-514.

Data Presentation

Table 1: Inhibitory Activity of SC-514

TargetAssay TypeIC50 Value (µM)
IKK-β (IKK2)In vitro kinase assay3 - 12
IKK-1/IKK-2 heterodimerIn vitro kinase assay~2.7[1]
Native IKK complexIn vitro kinase assay~6.1[1]
COX-2 gene expression (in RASFs)Cell-based assay8[1]
IL-6 gene expression (in RASFs)Cell-based assay20[1]
IL-8 gene expression (in RASFs)Cell-based assay20[1]
RANKL-induced osteoclastogenesisCell-based assay<5[2]

Table 2: Recommended Starting Concentrations for SC-514 in Cell-Based Assays

Cell LineAssay TypeRecommended Starting Concentration (µM)Incubation Time
Rheumatoid Arthritis Synovial Fibroblasts (RASFs)Gene Expression (IL-6, IL-8, COX-2)10 - 5024 hours
RAW264.7Osteoclastogenesis1 - 104-6 days
Various cancer cell lines (e.g., HeLa, PC-3)NF-κB Reporter Assay10 - 50Pre-incubation for 1-2 hours, followed by stimulation
Various cell linesWestern Blot (p-IκBα)25 - 100Pre-incubation for 1-2 hours, followed by stimulation for 15-30 min
Various cell linesMTT Assay1 - 10024 - 72 hours

Experimental Protocols

Protocol 1: Western Blot Analysis of IκBα Phosphorylation

This protocol is designed to assess the inhibitory effect of SC-514 on the phosphorylation of IκBα in response to a stimulus like TNF-α.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • SC-514 (stock solution in DMSO)

  • Stimulus (e.g., TNF-α, IL-1β)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-IκBα (Ser32) and Mouse anti-IκBα

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of SC-514 (e.g., 0, 10, 25, 50, 100 µM) in complete medium for 1-2 hours at 37°C. Include a vehicle control (DMSO only).

  • Stimulation: Add the stimulus (e.g., TNF-α at 10 ng/mL) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Wash the cells once with ice-cold PBS and then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα (as a loading control) overnight at 4°C with gentle shaking.[5][6]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST, add the chemiluminescent substrate, and capture the signal using an imaging system.

Protocol 2: In Vitro IKK-β Kinase Assay

This protocol measures the direct inhibitory effect of SC-514 on the enzymatic activity of recombinant IKK-β.

Materials:

  • Recombinant active IKK-β enzyme

  • IKK-β substrate (e.g., a peptide derived from IκBα like IKKtide)[7]

  • SC-514 (serial dilutions in DMSO)

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Prepare serial dilutions of SC-514 in kinase assay buffer. Prepare a mixture of recombinant IKK-β and its substrate in kinase assay buffer.

  • Inhibitor Incubation: Add the SC-514 dilutions to the wells of a 96-well plate. Include a vehicle control (DMSO).

  • Kinase Reaction Initiation: Add the IKK-β/substrate mixture to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis: Plot the luminescence signal against the log of the SC-514 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol assesses the effect of SC-514 on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • SC-514 (serial dilutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of SC-514 (e.g., from 0.1 to 100 µM) in complete medium for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and then measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value for cytotoxicity.

Mandatory Visualizations

IKK_beta_Signaling_Pathway IKK-beta Signaling Pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_kinases Upstream Kinases cluster_IKK IKK Complex cluster_downstream Downstream Events TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 TRAFs TRAFs TNFR->TRAFs IL1R->TRAFs TLR4->TRAFs TAK1 TAK1 TRAFs->TAK1 MEKK1 MEKK1 TRAFs->MEKK1 NIK NIK TRAFs->NIK IKKb IKK-β TAK1->IKKb phosphorylates MEKK1->IKKb phosphorylates IKKa IKK-α NIK->IKKa phosphorylates IKKa->IKKb regulates IkBa IκBα IKKb->IkBa phosphorylates IKKg IKK-γ (NEMO) SC514 SC-514 SC514->IKKb inhibits ATP binding Ub Ubiquitination IkBa->Ub p65_p50 NF-κB (p65/p50) p65_p50->IkBa bound/released p65_p50_nucleus Nuclear NF-κB p65_p50->p65_p50_nucleus translocates Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkBa degrades Gene_Expression Target Gene Expression p65_p50_nucleus->Gene_Expression activates Experimental_Workflow_Western_Blot Western Blot Workflow for SC-514 Efficacy cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting A 1. Seed Cells in 6-well plates B 2. Pre-treat with SC-514 (0-100 µM) for 1-2h A->B C 3. Stimulate with TNF-α (10 ng/mL) for 15-30 min B->C D 4. Lyse Cells (RIPA buffer + inhibitors) C->D E 5. Quantify Protein (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (Nitrocellulose/PVDF) F->G H 8. Blocking (5% BSA in TBST) G->H I 9. Primary Antibody Incubation (p-IκBα & Total IκBα) H->I J 10. Secondary Antibody Incubation (HRP-conjugated) I->J K 11. Chemiluminescent Detection J->K

References

Validation & Comparative

A Comparative Analysis of Ertiprotafib and Other Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant negative regulator in both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2] Over the years, numerous inhibitors have been developed, with several advancing to clinical trials. This guide provides a detailed comparison of the efficacy and mechanism of action of Ertiprotafib against other notable PTP1B inhibitors: Trodusquemine, JTT-551, and Claramine. While these compounds have been discontinued from clinical development for various reasons, including insufficient efficacy or adverse effects, their study provides valuable insights for future drug design.[1][3]

Mechanism of Action: A Divergence in Approach

PTP1B inhibitors have been designed with diverse mechanisms to block the enzyme's activity. This compound, the first PTP1B inhibitor to enter clinical trials, exhibits a unique mode of action.[4] Unlike typical inhibitors that stabilize their target protein, this compound destabilizes PTP1B, inducing its aggregation in a concentration-dependent manner.[5][6][7] This non-competitive inhibition is coupled with dual agonism of peroxisome proliferator-activated receptor (PPAR) alpha and gamma, suggesting a multi-faceted approach to its therapeutic effects.[8][9]

In contrast, other inhibitors employ different strategies. Trodusquemine (also known as MSI-1436) and its analog Claramine are allosteric, non-competitive inhibitors that bind to the C-terminal domain of PTP1B.[4][10][11] JTT-551 is characterized as a mixed-type inhibitor.[3][12] These varied mechanisms influence the inhibitors' specificity and overall biological effects.

cluster_0 PTP1B Enzyme cluster_1 Inhibitor Mechanisms PTP1B PTP1B ActiveSite Catalytic Active Site AllostericSite Allosteric C-Terminal Site This compound This compound This compound->PTP1B Induces Aggregation (Non-competitive) Trodusquemine Trodusquemine Claramine Trodusquemine->AllostericSite Binds Allosterically (Non-competitive) JTT551 JTT-551 JTT551->PTP1B Mixed-Type Inhibition JTT551->ActiveSite

Caption: Comparative mechanisms of PTP1B inhibitors.

In Vitro Efficacy and Selectivity

The potency and selectivity of an inhibitor are critical determinants of its therapeutic potential. The table below summarizes the in vitro data for this compound and its comparators. Trodusquemine and JTT-551 demonstrate higher potency with lower IC50 and Ki values compared to the range reported for this compound. Selectivity is also a key challenge due to the high conservation among protein tyrosine phosphatases. Trodusquemine, for instance, shows a 200-fold preference for PTP1B over its closest homolog, T-cell protein tyrosine phosphatase (TCPTP).[10][13]

InhibitorTargetInhibition TypePotency (IC50 / Ki)Selectivity vs. Other PTPs
This compound PTP1BNon-competitive, induces aggregationIC50: 1.6 - 29 µM[4][14]Lower selectivity noted[4]
Trodusquemine (MSI-1436) PTP1BNon-competitive, allostericIC50: ~1 µM[4][13][15]~200-fold vs. TCPTP (IC50: 224 µM)[4][13][16]
JTT-551 PTP1BMixed-typeKi: 0.22 µM[12][17][18]>42-fold vs. TCPTP (Ki: 9.3 µM)[12][17]
Claramine PTP1BNon-competitive, allostericNot specified, but potent[11][19]Selective over TCPTP[11][19][20]

Insulin Signaling Pathway and PTP1B Inhibition

PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B is expected to enhance insulin sensitivity by prolonging the phosphorylated, active state of these key signaling molecules, leading to increased glucose uptake.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Phosphorylation pIR->IR Dephosphorylation IRS IRS pIR->IRS pIRS p-IRS (Active) IRS->pIRS Phosphorylation pIRS->IRS Dephosphorylation PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->pIR PTP1B->pIRS Inhibitors PTP1B Inhibitors (this compound, etc.) Inhibitors->PTP1B

Caption: PTP1B's role in the insulin signaling pathway.

In Vivo Efficacy in Preclinical Models

The ultimate test of these inhibitors lies in their in vivo performance. Studies in diabetic and obese mouse models have demonstrated the potential of these compounds to improve metabolic parameters.

InhibitorAnimal ModelDose and RouteKey Outcomes
This compound Insulin-resistant rodentsOralLowered fasting blood glucose and insulin; Lowered triglycerides and free fatty acids[9]
Trodusquemine (MSI-1436) Diet-induced obese (DIO) mice10 mg/kg, i.p.Suppressed appetite, reduced body weight (fat-specific), improved plasma insulin and leptin levels[21]
JTT-551 db/db mice3-30 mg/kg, p.o.Dose-dependently decreased blood glucose; Reduced triglyceride levels[17]
Claramine Diabetic mice5 mg/kg, i.p.Restored glycemic control (glucose and insulin tolerance); Suppressed feeding and caused weight loss[11][19]

Experimental Protocols

In Vitro PTP1B Enzyme Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50 or Ki) of compounds against PTP1B.

  • Enzyme: Recombinant human PTP1B.

  • Substrate: p-nitrophenyl phosphate (pNPP) is commonly used as a chromogenic substrate.[5][12]

  • Procedure:

    • PTP1B enzyme is pre-incubated with varying concentrations of the inhibitor in an appropriate assay buffer (e.g., HEPES or MES buffer, pH 6.0-7.0) containing a reducing agent like DTT.

    • The enzymatic reaction is initiated by the addition of pNPP.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time.

    • The reaction is stopped by adding a strong base (e.g., NaOH).

    • The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

    • Data are analyzed to calculate the percentage of inhibition at each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. The mode of inhibition (e.g., competitive, non-competitive, mixed) is determined using Lineweaver-Burk plots.[5]

In Vivo Efficacy in Murine Models of Diabetes (e.g., db/db mice)
  • Objective: To evaluate the effect of PTP1B inhibitors on glycemic control and other metabolic parameters in a genetically diabetic mouse model.

  • Animal Model: db/db mice, which are leptin receptor-deficient and exhibit severe obesity, insulin resistance, and hyperglycemia.[17][18]

  • Procedure:

    • Male db/db mice (e.g., 8-10 weeks old) are acclimated and randomized into vehicle control and treatment groups.

    • The PTP1B inhibitor (e.g., JTT-551) is administered chronically, typically once daily via oral gavage (p.o.), at various doses (e.g., 3, 10, 30 mg/kg).[17][18]

    • Blood glucose levels are monitored regularly from tail vein blood samples.

    • Body weight and food intake may also be recorded throughout the study.

    • At the end of the treatment period (e.g., 14-28 days), terminal blood samples are collected to measure plasma insulin, triglycerides, and total cholesterol.[17]

    • Statistical analysis is performed to compare the treated groups with the vehicle control group.

cluster_F In Vivo Evaluation A Identify PTP1B Inhibitor Candidates B In Vitro Screening A->B C Enzyme Inhibition Assay (IC50, Ki, Mode) B->C D Selectivity Profiling (vs. TCPTP, etc.) B->D E Cell-Based Assays (e.g., Glucose Uptake) B->E F In Vivo Efficacy Studies C->F D->F E->F J Pharmacokinetics & Toxicology Studies F->J G Select Animal Model (e.g., DIO, db/db mice) H Administer Compound (Dose-Response) G->H I Measure Endpoints (Glucose, Insulin, Weight) H->I K Clinical Trials J->K

Caption: General workflow for PTP1B inhibitor evaluation.

Conclusion

This compound stands out among PTP1B inhibitors due to its unique mechanism of inducing enzyme aggregation. While it showed promise in preclinical models by improving both glycemic and lipid profiles, its clinical development was halted due to unsatisfactory efficacy and adverse effects.[6][22] Comparators like Trodusquemine and JTT-551 exhibited higher in vitro potency and selectivity through different inhibitory mechanisms.[13][17] The journey of these first-generation PTP1B inhibitors, though not leading to an approved drug, has been instrumental. It underscores the complexities of targeting PTP1B, particularly the challenge of achieving high selectivity and favorable drug-like properties, and provides a crucial foundation for the development of next-generation therapies for metabolic diseases.

References

A Comparative Guide to PTP1B Inhibitors: Ertiprotafib vs. Trodusquemine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two notable Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, Ertiprotafib and Trodusquemine. PTP1B is a validated therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as it is a key negative regulator of insulin and leptin signaling pathways.[1][2] This document synthesizes experimental data on their mechanisms of action, efficacy, and clinical progression to assist researchers in the field.

Overview and Key Properties

This compound and trodusquemine were both advanced to clinical trials as potential treatments for type 2 diabetes.[3] However, their fundamental mechanisms of PTP1B inhibition and their subsequent clinical outcomes differ significantly. Trodusquemine acts as a specific, allosteric inhibitor, while this compound's primary mode of action has been revealed to be the induction of non-specific protein aggregation.[3]

FeatureThis compoundTrodusquemine (MSI-1436)
Chemical Class Phenylpropionate / Thiophene derivative[1]Aminosterol (spermine metabolite of cholesterol)[4][5]
Target(s) PTP1B, PPARα/γ, IKK-β[6][7][8]PTP1B (primary), Dopamine Transporter, Norepinephrine Transporter[4]
Mechanism of Action Induces aggregation of PTP1B[1][3]Non-competitive, allosteric inhibitor[4][9][10]
Binding Site Binds non-specifically to the catalytic domain[3]Binds to the intrinsically disordered C-terminus[3][10]
Highest Clinical Phase Phase II (Discontinued)[3][7]Phase I (Completed, development halted)[4][11][12]
Reason for Discontinuation Insufficient efficacy and adverse effects[3]Financial difficulties of the developer[4][11]
Administration Route OralIntravenous (due to poor oral bioavailability)[11]

Mechanism of Action: A Tale of Two Modes

The divergence in the clinical trajectories of this compound and trodusquemine can be largely attributed to their distinct molecular interactions with the PTP1B enzyme.

PTP1B Signaling Pathway

PTP1B negatively regulates insulin signaling by dephosphorylating key phosphotyrosine residues on the activated insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[2][13] This action terminates the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B is expected to enhance and prolong insulin signaling, thereby improving glycemic control.

PTP1B_Insulin_Pathway cluster_cell Cell Membrane IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates (pY) Downstream PI3K/Akt Pathway (Glucose Uptake) IRS1->Downstream Insulin Insulin Insulin->IR binds PTP1B PTP1B PTP1B->IR PTP1B->IRS1 dephosphorylates Inhibitor PTP1B Inhibitor (e.g., Trodusquemine) Inhibitor->PTP1B inhibits

Caption: PTP1B's role in attenuating insulin signaling.
Trodusquemine: Allosteric Inhibition

Trodusquemine is a naturally occurring aminosterol that functions as a highly selective, non-competitive allosteric inhibitor of PTP1B.[4][9][11] Unlike inhibitors that target the highly conserved and charged active site, trodusquemine binds to a novel site on the enzyme's intrinsically disordered C-terminal tail.[3][10] This allosteric modulation inhibits the enzyme's catalytic activity, enhancing insulin and leptin signaling.[11][14] Its high selectivity is a key feature, with a reported 200-fold greater affinity for PTP1B compared to its closest homolog, TCPTP.[11]

This compound: Aggregation-Induced Inhibition

This compound was initially presumed to be a competitive inhibitor that targets the PTP1B active site.[3] However, detailed molecular studies later revealed a different mechanism. This compound binds non-specifically to the catalytic domain of PTP1B, inducing its aggregation in a concentration-dependent manner.[1][3][15] This aggregation, rather than specific active-site blocking, is the cause of the observed enzyme inhibition. This mode of action likely explains the compound's lack of specificity and the dose-limiting adverse effects and insufficient efficacy observed in Phase II clinical trials.[1][3]

MOA_Comparison cluster_Trodusquemine Trodusquemine (Allosteric Inhibition) cluster_this compound This compound (Aggregation-Induced Inhibition) T_PTP1B PTP1B Enzyme T_Result Specific, conformationally inhibited PTP1B T_PTP1B->T_Result results in T_Site Allosteric C-terminal Site Trod Trodusquemine Trod->T_Site binds to E_PTP1B1 PTP1B E_Result Non-specific PTP1B Aggregates (Inactive) E_PTP1B1->E_Result causes E_PTP1B2 PTP1B E_PTP1B2->E_Result causes E_PTP1B3 PTP1B E_PTP1B3->E_Result causes Ertip This compound Ertip->E_PTP1B1 binds non-specifically

Caption: Contrasting mechanisms of Trodusquemine and this compound.

Quantitative Efficacy and Selectivity

The quantitative measures of potency and selectivity underscore the fundamental differences between the two inhibitors.

ParameterThis compoundTrodusquemine
PTP1B IC₅₀ 1.6–29 µM (highly variable)[10]~1 µM[4]
Selectivity Low; also targets PPARα/γ and IKK-β[6][8]High (200-fold vs. TCPTP)[11]
Inhibition Type Non-competitive (via aggregation)[15]Non-competitive, Allosteric[4][9]
Effect on PTP1B Stability Destabilizer (reduces melting temperature)[1][16]Not reported to cause destabilization
In Vivo Efficacy (Animal Models) Normalized plasma glucose and insulin levels in diabetic models[7]Suppressed appetite, caused fat-specific weight loss, and improved insulin/leptin levels in obese mice[4][17]

Experimental Protocols

The distinct mechanisms of action for these compounds were elucidated through specific biophysical and biochemical assays.

PTP1B Inhibition Assay (General Protocol)

This assay is used to determine the inhibitory potency (IC₅₀) of a compound against PTP1B.

  • Enzyme and Substrate: Recombinant human PTP1B (e.g., catalytic domain constructs PTP1B¹⁻³⁰¹ or full-length PTP1B¹⁻³⁹³) is used.[3] A common chromogenic substrate is p-nitrophenyl phosphate (pNPP).[15]

  • Reaction Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT) is prepared.

  • Procedure:

    • The PTP1B enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or trodusquemine) for a set period at a controlled temperature (e.g., 30°C).

    • The enzymatic reaction is initiated by adding the pNPP substrate.

    • The reaction proceeds for a defined time and is then quenched (e.g., by adding NaOH).

    • The formation of the product, p-nitrophenol, is quantified by measuring the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biomolecular NMR Spectroscopy for this compound

This technique was critical in determining that this compound causes protein aggregation.[1][3]

  • Sample Preparation: A solution of ¹⁵N-labeled PTP1B is prepared in an appropriate NMR buffer.

  • Data Acquisition: A baseline 2D [¹H,¹⁵N]-TROSY spectrum of the PTP1B sample is recorded. This spectrum shows a peak for each backbone amide in the protein, providing a unique fingerprint of its folded state.

  • Titration: this compound is titrated into the PTP1B sample in increasing molar equivalents.

  • Spectral Analysis: After each addition of this compound, another 2D [¹H,¹⁵N]-TROSY spectrum is acquired. For a specific binder, one would expect chemical shift perturbations (movement of peaks) for residues at the binding site. However, in the case of this compound, researchers observed a near-complete disappearance of peaks corresponding to the structured regions of PTP1B.[15] This signal loss is indicative of the formation of large, soluble aggregates, as the large size causes the NMR signals to broaden beyond detection.

Differential Scanning Fluorimetry (DSF)

DSF assays measure a protein's thermal stability by monitoring its unfolding temperature (melting temperature, Tₘ). This was used to show this compound's destabilizing effect.[1][16]

DSF_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prot 1. Mix PTP1B Protein Dye 2. Add Fluorescent Dye (e.g., SYPRO Orange) Prot->Dye Ligand 3. Add Ligand (this compound or control) Dye->Ligand Heat 4. Apply Thermal Ramp (e.g., 25°C to 95°C) Ligand->Heat Measure 5. Measure Fluorescence at each temperature Heat->Measure Plot 6. Plot Fluorescence vs. Temperature Measure->Plot Tm 7. Determine Melting Temperature (Tm) Plot->Tm

Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.
  • Principle: A fluorescent dye (e.g., SYPRO Orange) binds to the hydrophobic regions of a protein that become exposed as it unfolds upon heating. This binding results in a sharp increase in fluorescence.

  • Procedure: The PTP1B protein is mixed with the dye in the presence and absence of the test compound (this compound). The sample is then heated incrementally in a real-time PCR machine.

  • Observation: Most stabilizing ligands increase the Tₘ. Uniquely, this compound was found to decrease the Tₘ of PTP1B, acting as a "destabilizer."[1][16] This result was an early clue to its unusual aggregation-based mechanism of action.

Summary and Conclusion

The comparison between this compound and trodusquemine offers a valuable lesson in drug development, particularly for enzyme inhibitors.

  • Trodusquemine represents a successful example of targeting an allosteric site to achieve high selectivity and a favorable biological response. Its development was hampered by corporate finance rather than scientific failure, and it remains a tool for studying PTP1B's role in various diseases.[4][11] It has demonstrated potential benefits for metabolic disorders, neurodegenerative diseases, and cancer in preclinical and early clinical studies.[11][18]

  • This compound serves as a cautionary tale. Its failure in Phase II trials, now understood to be caused by its non-specific, aggregation-inducing mechanism, highlights the critical importance of detailed molecular and biophysical characterization early in the drug discovery process.[1][3] The observation that it destabilized its target protein in a DSF screen was a key finding that ultimately led to the elucidation of its true mode of action.[3][16]

For researchers developing PTP1B inhibitors, the path of trodusquemine—targeting allosteric sites to ensure selectivity—appears to be a more promising strategy than pursuing compounds that interact non-specifically with the enzyme's catalytic domain.

References

Safety Operating Guide

Personal protective equipment for handling Ertiprotafib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and handling data for Ertiprotafib is not publicly available. The following guidance is based on general best practices for handling investigational chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment before handling this substance.

This compound is an investigational drug candidate that has been studied for its potential as an insulin sensitizer in the treatment of type 2 diabetes.[1] As with any research chemical, proper personal protective equipment (PPE) and handling procedures are crucial to ensure personnel safety.

Personal Protective Equipment (PPE)

A risk assessment is the primary determinant for the selection of appropriate PPE.[2] For handling compounds like this compound, where specific hazards are not well-defined, a conservative approach is recommended.

PPE CategoryRecommended EquipmentRationale
Hand Protection Double-gloving with nitrile gloves tested for resistance to chemicals.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. Nitrile is a common choice for its chemical resistance.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of chemical solutions.[3]
Body Protection A fully buttoned lab coat, preferably a disposable gown made of a low-permeability fabric.Protects against spills and contamination of personal clothing.[4][5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating aerosols or dusts.Prevents inhalation of the compound, especially when handling the powdered form.[2][4]

Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound in a laboratory environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure clean & contained space Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Use ventilated enclosure if powder Dissolve/Prepare Solution Dissolve/Prepare Solution Weigh Compound->Dissolve/Prepare Solution Perform Experiment Perform Experiment Dissolve/Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Use appropriate disinfectant Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Follow institutional guidelines Doff PPE Doff PPE Dispose of Waste->Doff PPE Remove carefully to avoid contamination

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and appropriate action is critical. The following decision-making process should be followed.

Caption: Emergency response decision-making for this compound incidents.

Disposal Plan

All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be considered hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.